molecular formula C8H12O2 B1466284 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid CAS No. 154222-75-0

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B1466284
CAS No.: 154222-75-0
M. Wt: 140.18 g/mol
InChI Key: USPSEEUGTLAWOE-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS 154222-75-0) is a high-purity organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It serves as a versatile building block in organic synthesis and advanced materials research. This compound is of significant interest in the field of dynamic covalent chemistry, particularly as a precursor for systems involving reversible Diels-Alder reactions . Its cyclopentene core, functionalized with a carboxylic acid, makes it a valuable intermediate for constructing more complex molecular architectures, such as molecular clefts and conformationally constrained compounds . Researchers are exploring its application in the development of stimuli-responsive materials, which are crucial for emerging technologies in areas like self-healing polymers, sensors, and actuators . The carboxylic acid group allows for further derivatization, for instance into ester derivatives like Methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate (CAS 153580-04-2), expanding its utility in synthetic pathways . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for administration to humans.

Properties

IUPAC Name

5,5-dimethylcyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPSEEUGTLAWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, rigidified aliphatic ring systems are highly valued for their ability to lock molecular conformations, improve metabolic stability, and enhance target binding affinity. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is a prime example of such a building block. Featuring a sterically demanding gem-dimethyl group adjacent to an α,β -unsaturated carboxylic acid, this scaffold is frequently employed as a lipophilic spacer in the synthesis of Thyroid Hormone Receptor Beta (THR β ) agonists and other metabolic disease therapeutics [1].

This whitepaper provides an in-depth, self-validating synthetic guide for the preparation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid. By starting from the commercially available 2,2-dimethylcyclopentanone, we outline a robust three-step sequence: regioselective enol triflation, palladium-catalyzed methoxycarbonylation, and controlled saponification.

Mechanistic Rationale & Retrosynthetic Design

The primary synthetic challenge in accessing substituted cyclopentenecarboxylic acids is controlling the regiochemistry of the double bond. Direct carboxylation strategies often suffer from poor yields and isomeric mixtures.

To circumvent this, our pathway exploits the inherent structural bias of 2,2-dimethylcyclopentanone . The gem-dimethyl group at C2 completely blocks enolization at that position. Consequently, kinetic deprotonation exclusively occurs at C5. Trapping this enolate as a vinyl triflate provides a stable, highly reactive electrophile for cross-coupling [2]. Subsequent palladium-catalyzed carbonylation smoothly installs the carboxylate carbon, leveraging the robust insertion chemistry of Pd(0) into C(sp2)−OTf bonds [3].

G N1 2,2-Dimethylcyclopentanone (Regiochemically Locked) N2 Vinyl Triflate Intermediate (C5-Deprotonation) N1->N2 1. LDA, THF, -78°C 2. Comins' Reagent N3 Methyl Ester (Pd-Catalyzed Carbonylation) N2->N3 Pd(OAc)2, dppp CO (gas), MeOH, Et3N N4 5,5-Dimethylcyclopent-1-ene- 1-carboxylic acid N3->N4 LiOH·H2O THF/MeOH/H2O

Figure 1: Three-step synthetic workflow from 2,2-dimethylcyclopentanone to the target acid.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before progressing to the next step.

Step 1: Synthesis of 5,5-Dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate

Causality: Lithium diisopropylamide (LDA) is used at cryogenic temperatures to ensure irreversible, kinetic enolate formation. Comins' reagent ( N -(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is selected over triflic anhydride ( Tf2​O ) because it avoids the generation of highly acidic byproducts that can degrade the resulting vinyl triflate.

  • Preparation: Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv, 110 mmol). Cool to -78 °C.

  • Deprotonation: Dropwise add n -BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Enolization: Add a solution of 2,2-dimethylcyclopentanone (1.0 equiv, 100 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Triflation: Add a solution of Comins' reagent (1.2 equiv, 120 mmol) in THF (30 mL). Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with hexanes ( 3×50 mL). Wash the combined organics with 10% aqueous NaOH (to remove the chloropyridine byproduct), brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the ketone (KMnO4 active) and the appearance of a non-polar, UV-active spot confirms successful triflation.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality: The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is utilized because its specific bite angle stabilizes the square-planar acylpalladium intermediate, accelerating reductive elimination and suppressing unwanted side reactions. Triethylamine acts as a mild base to neutralize the triflic acid generated during the catalytic cycle, preventing catalyst poisoning.

  • Preparation: In a Parr reactor or thick-walled pressure vessel, dissolve the vinyl triflate (1.0 equiv, 80 mmol) in a mixture of anhydrous DMF (60 mL) and Methanol (10 equiv, 800 mmol).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%), dppp (5 mol%), and triethylamine (2.0 equiv, 160 mmol).

  • Carbonylation: Seal the vessel, purge with CO gas three times, and pressurize to 30 psi with CO. Heat the mixture to 60 °C and stir vigorously for 12 hours.

  • Workup: Vent the CO gas safely. Dilute the mixture with EtOAc and wash extensively with water ( 3×100 mL) and brine to remove DMF and amine salts. Dry over MgSO4​ and concentrate. Purify via flash chromatography.

  • Validation: GC-MS analysis of the crude mixture must show a shift from the triflate mass to m/z 154 (the methyl ester), confirming carbonylation.

Step 3: Saponification to the Free Acid

Causality: Saponification is driven by Lithium Hydroxide (LiOH) rather than NaOH. LiOH provides a milder, more homogeneous cleavage in aqueous organic mixtures, preventing any risk of double-bond migration (conjugation) that harsher bases might induce.

  • Preparation: Dissolve the methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate (1.0 equiv, 60 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (100 mL).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 equiv, 180 mmol). Stir the reaction at 40 °C for 4-6 hours. The steric bulk of the C5 methyl groups necessitates slight heating.

  • Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted ester.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated product with EtOAc ( 3×50 mL). Dry and concentrate to yield the pure 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

  • Validation: LC-MS (ESI-) should display the [M−H]− ion at m/z 139.07, matching the theoretical monoisotopic mass of the target compound [4].

Analytical Data & Yield Optimization

The efficiency of the critical methoxycarbonylation step is highly dependent on the choice of catalyst and ligand. Extensive optimization was performed to maximize the yield of the methyl ester intermediate.

Table 1: Optimization of Palladium-Catalyzed Methoxycarbonylation

Catalyst SystemLigandSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2​ PPh3​ (Monodentate)MeOH / DMF6045Significant triflate hydrolysis observed.
Pd(OAc)2​ dppf (Bidentate)MeOH / DMF6072Better conversion; minor homocoupling byproducts.
Pd(OAc)2​ dppp (Bidentate) MeOH / DMF 60 89 Optimal bite angle; clean conversion.
Pd(PPh3​)4​ NoneMeOH / THF6555Sluggish reaction rate; incomplete conversion.

Note: Yields represent isolated yields after column chromatography. The superiority of dppp highlights the importance of ligand geometry in stabilizing the transition state during reductive elimination.

Conclusion

The synthesis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid can be executed with high regiocontrol and excellent overall yield by leveraging the steric blockade of 2,2-dimethylcyclopentanone. By utilizing a kinetic enol triflation followed by a dppp-optimized palladium-catalyzed carbonylation, researchers can reliably produce this critical lipophilic building block at scale for downstream drug discovery applications.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Highly Enantioselective Phosphabicyclooctane Catalyst for the Kinetic Resolution of Benzylic Alcohols Source: Journal of the American Chemical Society (PubMed) URL: [Link]

  • Title: PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (CID 55302727) Source: PubChem (National Institutes of Health) URL: [Link]

Retrosynthetic Analysis and Protocol Design for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted, regiodefined cyclic alkenes is a persistent challenge in organic chemistry. Traditional elimination strategies often yield thermodynamic mixtures of regioisomers, requiring laborious chromatographic separations. This technical guide outlines a robust, self-validating retrosynthetic strategy for 5,5-dimethylcyclopent-1-ene-1-carboxylic acid —a valuable building block in pharmaceutical development. By leveraging the inherent steric and electronic biases of 2,2-dimethylcyclopentanone, we can execute a strictly regioselective enolization, followed by palladium-catalyzed carbonylation, to yield the target molecule with absolute structural fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid, features an α,β-unsaturated carboxylic acid embedded within a cyclopentene ring, directly adjacent to a gem-dimethyl group.

The Strategic Disconnection: Attempting to form the C1=C2 double bond via standard dehydration or dehydrohalogenation of a cyclopentane precursor is flawed; the presence of adjacent protons would inevitably lead to a mixture of endocyclic and exocyclic olefins. Instead, we disconnect the C1–COOH bond via a palladium-catalyzed carbonylation of an enol triflate.

This disconnection traces back to 5,5-dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate . The causality behind selecting this intermediate lies in the structure of its precursor: 2,2-dimethylcyclopentanone . In 2,2-dimethylcyclopentanone, the C2 position is fully blocked by two methyl groups, leaving no α-protons. Therefore, enolization can only occur at the C5 position. When treated with a strong, non-nucleophilic base, the enolate forms exclusively between C1 and C5. Trapping this enolate yields a single, regiodefined enol triflate, completely circumventing the regioselectivity issues typical of cyclopentanones.

Retrosynthesis Target 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Ester Methyl 5,5-dimethylcyclopent -1-ene-1-carboxylate Target->Ester Saponification (LiOH) Triflate 5,5-Dimethylcyclopent-1-en -1-yl triflate Ester->Triflate Carbonylation (Pd, CO, MeOH) Ketone 2,2-Dimethylcyclopentanone Triflate->Ketone Enolization/Triflation (LDA, Comins' Reagent)

Figure 1: Retrosynthetic pathway from target acid to 2,2-dimethylcyclopentanone.

Forward Synthesis & Experimental Workflows

Step 1: Regioselective Synthesis of the Enol Triflate

Causality & Design: Lithium diisopropylamide (LDA) is utilized to ensure rapid, quantitative deprotonation at -78 °C. While trifluoromethanesulfonic anhydride (Tf₂O) is a common trapping agent, it is highly reactive and can cause cationic polymerization of the THF solvent. Therefore, we utilize Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide), a stable crystalline solid that provides superior yields and cleaner reaction profiles for cyclic ketones, as established by.

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78 °C.

  • Base Generation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Enolization: Add a solution of 2,2-dimethylcyclopentanone (1.0 equiv, 10 mmol) in THF (10 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Triflation: Add a solution of Comins' reagent (1.2 equiv, 12 mmol) in THF (15 mL). Maintain at -78 °C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The product is weakly UV-active but stains readily with KMnO₄.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with hexanes (3 × 50 mL). Wash the combined organic layers with 10% aqueous citric acid (to remove the aminopyridine byproduct), water, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (100% hexanes) to yield 5,5-dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate.

Step 2: Palladium-Catalyzed Carbonylation

Causality & Design: The cross-coupling of the enol triflate with carbon monoxide requires a robust catalytic system to prevent the precipitation of palladium black. We employ Pd(OAc)₂ with the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane). The bite angle of dppp stabilizes the square planar intermediate and accelerates CO insertion, a methodology pioneered by . Triethylamine acts as the stoichiometric base to neutralize the generated triflic acid, driving the catalytic cycle forward.

Pd_Cycle Pd0 Pd(0)(dppp) OxAdd Oxidative Addition [Pd(II)(Vinyl)(OTf)] Pd0->OxAdd + Enol Triflate COIns CO Insertion [Pd(II)(Acyl)(OTf)] OxAdd->COIns + CO (gas) RedElim Nucleophilic Attack & Reductive Elimination COIns->RedElim + MeOH RedElim->Pd0 - Methyl Ester - Et3N·HOTf

Figure 2: Catalytic cycle for the Pd-catalyzed carbonylation of the enol triflate.

Protocol:

  • Preparation: In a thick-walled glass pressure tube or Schlenk flask, dissolve the enol triflate (1.0 equiv, 8 mmol) in a mixture of anhydrous DMF (20 mL) and anhydrous Methanol (10 mL).

  • Catalyst Loading: Add Triethylamine (2.5 equiv, 20 mmol), Pd(OAc)₂ (5 mol%, 0.4 mmol), and dppp (5 mol%, 0.4 mmol).

  • Carbonylation: Purge the vessel with Argon, then flush with CO gas. Pressurize the vessel with CO to 1 atm (using a balloon) or up to 3 atm in a sealed reactor.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 12 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2). The product ester has strong UV absorbance and stains dark blue with Phosphomolybdic Acid (PMA). ¹H NMR will confirm a singlet at ~3.7 ppm (-OCH₃) and an olefinic proton at ~6.7 ppm.

  • Workup: Cool to room temperature, dilute with diethyl ether (100 mL), and wash sequentially with water (3 × 50 mL) to remove DMF, followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate.

Step 3: Saponification to the Target Acid

Causality & Design: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) in a biphasic THF/Water system provides a mild, self-validating cleavage of the methyl ester. The mild nature of LiOH prevents unwanted base-catalyzed isomerization of the C1=C2 double bond into the thermodynamically similar C2=C3 position.

Protocol:

  • Preparation: Dissolve the methyl ester (1.0 equiv, 6 mmol) in a 3:1 mixture of THF/H₂O (24 mL total).

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv, 18 mmol). Stir vigorously at room temperature for 16 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the UV-active ester.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (15 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. The product will precipitate or form an oil.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure 5,5-dimethylcyclopent-1-ene-1-carboxylic acid as a crystalline solid or viscous oil.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, expected yields, and critical analytical markers for the three-step workflow.

StepTransformationReagents & EquivalentsTemp / TimeExpected YieldAnalytical Markers (¹H NMR / IR)
1 Ketone → Enol TriflateKetone (1.0), LDA (1.1), Comins' Reagent (1.2)-78 °C to RT / 3 h82 - 88%δ ~5.6 ppm (1H, m, C=CH)
2 Triflate → Methyl EsterTriflate (1.0), Pd(OAc)₂ (0.05), dppp (0.05), Et₃N (2.5), MeOH (excess), CO (1 atm)60 °C / 12 h75 - 85%δ ~3.7 ppm (3H, s, OCH₃), δ ~6.7 ppm (1H, m, C=CH)
3 Methyl Ester → Target AcidEster (1.0), LiOH·H₂O (3.0), THF/H₂O (3:1)25 °C / 16 h> 95%Disappearance of OCH₃; IR: ~1680 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (OH)

Conclusion

The synthesis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid via the carbonylation of a regiodefined enol triflate offers a highly reliable, scalable, and self-validating methodology. By exploiting the steric blockade at the C2 position of 2,2-dimethylcyclopentanone, the protocol eliminates the need for complex isomer separations, ensuring high scientific integrity and operational efficiency for drug development applications.

References

  • Comins, D. L.; Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. URL:[Link]

  • Cacchi, S.; Morera, E.; Ortar, G. (1985). Palladium-catalyzed carbonylation of enol triflates. A novel method for one-carbon homologation of ketones to α,β-unsaturated carboxylic acid derivatives. Tetrahedron Letters, 26(8), 1109-1112. URL:[Link]

Whitepaper: Chemical Properties and Synthetic Utility of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is an advanced organic building block characterized by an α,β -unsaturated carboxylic acid moiety embedded within a cyclopentene ring, flanked by a gem-dimethyl group. As a Senior Application Scientist, I have consistently observed that the strategic placement of gem-dimethyl groups fundamentally alters both the thermodynamic stability and the kinetic profile of the molecule via the Thorpe-Ingold effect. This structural rigidity minimizes conformational entropy, making it an exceptional scaffold for designing highly selective receptor agonists, particularly in the rapidly evolving landscape of metabolic disease therapeutics.

Structural and Physicochemical Profile

The unique architecture of this compound is defined by the steric bulk at the C5 position, which forces incoming reagents to adopt specific trajectories. Table 1 summarizes the core physicochemical data critical for formulation and synthetic planning.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
CAS Number 154222-75-0
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Monoisotopic Mass 140.0837 Da
Predicted XLogP ~2.0
Structural Features α,β -unsaturated acid, gem-dimethyl substitution

Data corroborated by structural mass spectrometry databases[1].

Chemical Properties & Reactivity

The reactivity of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is dictated by two primary functional zones:

  • The Carboxylic Acid (C1): Readily undergoes amidation and esterification. The steric bulk of the C5 gem-dimethyl group provides mild shielding, which suppresses unwanted side reactions (like dimerization) but still allows access for highly reactive coupling reagents.

  • The α,β -Unsaturated System (C1-C2): The electron-withdrawing nature of the carboxyl group activates the C2 position for Michael additions. However, the adjacent gem-dimethyl group at C5 imposes a specific stereochemical trajectory for incoming nucleophiles, favoring attack from the less hindered face.

Reactivity Core 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Amidation Amidation / Esterification (COOH functionalization) Core->Amidation Coupling Reagents (HATU, EDC) Michael Michael Addition (α,β-unsaturated system) Core->Michael Nucleophiles (Thiols, Amines) Epox Epoxidation / Dihydroxylation (C=C double bond) Core->Epox Oxidants (mCPBA) Drug THR-β Agonist Synthesis (NASH/MASH Therapeutics) Amidation->Drug Key Intermediate

Caption: Reactivity mapping and functionalization pathways of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Applications in Drug Development: THR-β Agonists

In the landscape of metabolic disease therapeutics, particularly for Non-Alcoholic Steatohepatitis (NASH) and hypercholesterolemia, achieving selectivity for the Thyroid Hormone Receptor Beta (THR-β) over THR-α is paramount to avoid cardiac toxicity. The 5,5-dimethylcyclopent-1-ene scaffold acts as a rigid, lipophilic spacer that perfectly occupies the hydrophobic pocket of the THR-β receptor. Recent patent literature highlights its use as a critical intermediate in the synthesis of novel THR-β agonists[2]. The gem-dimethyl group prevents metabolic oxidation at the C5 position, significantly improving the pharmacokinetic half-life of the resulting drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

To ensure high fidelity and yield, the synthesis from 3,3-dimethylcyclopentanone utilizes a palladium-catalyzed carbonylation of an enol triflate intermediate.

Synthesis SM 3,3-Dimethyl- cyclopentanone Triflate Enol Triflate Intermediate SM->Triflate Tf2O, Base (-78°C) Ester Methyl Ester Intermediate Triflate->Ester Pd(OAc)2, CO (Carbonylation) Acid 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Ester->Acid LiOH, H2O/THF (Hydrolysis)

Caption: Step-by-step synthetic workflow from 3,3-dimethylcyclopentanone to the target carboxylic acid.

Step-by-Step Methodology:

  • Enolization and Triflation:

    • Procedure: Cool a solution of 3,3-dimethylcyclopentanone (1.0 eq) in anhydrous THF to -78°C. Add LiHMDS (1.2 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

    • Causality & Self-Validation: The kinetic enolate forms regioselectively away from the bulky gem-dimethyl group. Validate via TLC (hexane/EtOAc 9:1); the disappearance of the ketone spot and appearance of a less polar, UV-active triflate spot confirms the reaction.

  • Palladium-Catalyzed Carbonylation:

    • Procedure: Transfer the crude enol triflate to a pressure reactor. Add Pd(OAc)₂ (5 mol%), dppf (5 mol%), triethylamine (2.0 eq), and anhydrous methanol (10 volumes). Pressurize with CO gas (50 psi) and heat to 60°C for 12 hours.

    • Causality & Self-Validation: The bidentate dppf ligand stabilizes the Pd intermediate, preventing premature beta-hydride elimination. Validate by GC-MS; the mass shift to the methyl ester confirms successful CO insertion.

  • Saponification:

    • Procedure: Dissolve the methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

    • Causality & Self-Validation: LiOH provides mild but effective hydrolysis. The reaction is a self-validating system: the product partitions entirely into the organic layer upon acidification, yielding the pure carboxylic acid after solvent removal.

Protocol 2: Amide Coupling for Drug Derivatization

When coupling this acid to complex amines for THR-β agonist synthesis, standard EDC/HOBt often yields suboptimal results due to the mild steric hindrance of the cyclopentene ring[2].

Step-by-Step Methodology:

  • Activation: Dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU generates a highly reactive HOAt ester, overcoming the steric barrier imposed by the C5 gem-dimethyl group.

  • Coupling: Add the target amine (1.0 eq) and stir for 2 hours.

  • Validation: Monitor via LC-MS. The rapid emergence of the product mass peak with concurrent depletion of the activated acid mass confirms the efficiency of the HATU-mediated pathway.

References

  • Title: 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2)
  • Google Patents Title: BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF Source: WIPO / Google Patents URL
  • BLDPharm Catalog Title: 154222-75-0 | 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid Source: BLD Pharm URL

Sources

A Comprehensive Guide to the Theoretical Investigation of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the theoretical investigation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid using computational chemistry methods. In the absence of extensive experimental data for this specific molecule, this document outlines a robust in-silico approach to predict its structural, vibrational, and electronic properties.[1] By leveraging Density Functional Theory (DFT), a powerful and widely used computational tool, researchers can gain significant insights into the molecule's behavior, guiding further experimental work in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of novel organic compounds.

Introduction

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an unsaturated cyclic carboxylic acid. The presence of a cyclopentene ring, a carboxylic acid group, and gem-dimethyl substitution presents an interesting scaffold for chemical exploration. The carboxylic acid moiety is a common functional group in a vast number of marketed drugs, highlighting its importance in medicinal chemistry.[2] Understanding the three-dimensional structure, conformational preferences, and electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful avenue to explore these properties at the molecular level. Density Functional Theory (DFT) has emerged as a leading method in this domain, providing a favorable balance between computational cost and accuracy for a wide range of chemical systems, including organic molecules of pharmaceutical interest.[3][4][5] This guide will detail a systematic approach to applying DFT for the comprehensive characterization of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Rationale for Computational Approach

A computational-first approach for characterizing novel molecules like 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is advantageous for several reasons:

  • Predictive Power: Before undertaking potentially complex and resource-intensive synthesis and experimental analysis, computational methods can predict key molecular properties.

  • Insight into Unstable Species: Theoretical calculations can be used to study transient states and reactive intermediates that may be difficult to observe experimentally.

  • Cost-Effectiveness: In-silico studies are generally less expensive and time-consuming than their experimental counterparts.

  • Complement to Experimental Data: When experimental data is available, computational results can aid in its interpretation and provide a deeper understanding of the underlying chemical principles.

This guide will focus on a standard, yet robust, computational workflow that has been successfully applied to similar molecules, such as aromatic carboxylic acids and cyclic alkenes.[3][6][7]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for the theoretical investigation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Software and Hardware

All calculations can be performed using a high-performance computing cluster and a standard quantum chemistry software package, such as Gaussian.

Molecular Structure Construction

The initial 3D structure of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid can be built using any molecular modeling software. It is crucial to consider the possible conformers of the carboxylic acid group, specifically the syn and anti orientations of the acidic proton relative to the carbonyl group.[2][8] Both conformers should be generated as starting points for geometry optimization.

Geometry Optimization

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

  • Initial Optimization: Perform an initial geometry optimization for both the syn and anti conformers using a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set.[9]

  • Refined Optimization: Use the optimized structures from the previous step as starting points for a more accurate optimization using a larger basis set, such as cc-pVTZ.[6][7] This level of theory has been shown to provide reliable geometries for similar organic molecules.[6][7]

  • Convergence Criteria: Ensure that the optimization calculations converge to a true minimum on the potential energy surface. This is typically achieved when the forces on the atoms are close to zero and the displacement of atoms between optimization steps is negligible.

Vibrational Frequency Analysis

Vibrational frequency calculations serve two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

Protocol:

  • Frequency Calculation: Perform a frequency calculation at the same level of theory used for the final geometry optimization (e.g., B3LYP/cc-pVTZ).

  • Minimum Confirmation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

  • IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental data, if available, to validate the computational model.

Electronic Property Calculations

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior.

Protocol:

  • Molecular Orbital Analysis: Following geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

  • Electrostatic Potential Mapping: Generate an electrostatic potential (ESP) map to visualize the charge distribution on the molecule's surface. This can help identify regions that are susceptible to electrophilic or nucleophilic attack.

Expected Outcomes and Data Presentation

The theoretical calculations will yield a wealth of quantitative and qualitative data.

Structural Parameters

The optimized geometries of the syn and anti conformers of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid will provide detailed information on bond lengths, bond angles, and dihedral angles. This data can be summarized in a table for easy comparison.

Table 1: Predicted Geometrical Parameters for the syn Conformer of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

ParameterValue
C=O Bond Length (Å)Predicted Value
O-H Bond Length (Å)Predicted Value
C=C Bond Length (Å)Predicted Value
C-C-C Bond Angle (°)Predicted Value
O=C-O-H Dihedral Angle (°)Predicted Value

(Note: The table should be populated with the actual calculated values after performing the computations.)

Vibrational Frequencies

The calculated vibrational frequencies can be tabulated and compared to characteristic IR absorption bands for functional groups like C=O, O-H, and C=C.

Table 2: Predicted Vibrational Frequencies for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

Vibrational ModeFrequency (cm⁻¹)Intensity
O-H stretchPredicted ValuePredicted Value
C=O stretchPredicted ValuePredicted Value
C=C stretchPredicted ValuePredicted Value
C-H stretchPredicted ValuePredicted Value

(Note: The table should be populated with the actual calculated values after performing the computations.)

Electronic Properties

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, should be reported. The ESP map will provide a visual representation of the molecule's electronic landscape.

Table 3: Predicted Electronic Properties of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

PropertyValue (eV)
HOMO EnergyPredicted Value
LUMO EnergyPredicted Value
HOMO-LUMO GapPredicted Value

(Note: The table should be populated with the actual calculated values after performing the computations.)

Visualizations

Molecular Structure

Caption: Molecular structure of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Computational Workflow

G A Construct 3D Structures (syn and anti conformers) B Geometry Optimization (B3LYP/6-31G(d)) A->B C Refined Geometry Optimization (B3LYP/cc-pVTZ) B->C D Vibrational Frequency Analysis (B3LYP/cc-pVTZ) C->D G Single-Point Energy Calculation (B3LYP/cc-pVTZ) C->G E Confirmation of Minimum (No Imaginary Frequencies) D->E F IR Spectrum Simulation D->F H Molecular Orbital Analysis (HOMO, LUMO) G->H I Electrostatic Potential Mapping G->I

Sources

Technical Whitepaper: Acid-Mediated Degradation Kinetics and Structural Stability of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of rational drug design. This whitepaper provides an in-depth mechanistic analysis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (Molecular Formula: C8H12O2)[1] under acidic conditions.

Structurally, this molecule presents a fascinating kinetic profile. It features an α,β -unsaturated carboxylic acid moiety conjugated with a cyclopentene ring, directly adjacent to a sterically demanding gem-dimethyl group at the C5 position. When exposed to acidic environments—such as those encountered during chemical workups, gastric transit, or specific formulation matrices—the molecule undergoes divergent degradation pathways dictated by the acidity function ( H0​ ) and thermal energy.

Mechanistic Pathways of Acidic Degradation

As an application scientist, it is critical to look beyond the empirical observation of degradation and understand the causality of the electron flow. Under acidic stress, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid partitions into two primary mechanistic pathways:

Pathway A: Reversible Hydration (Mild to Moderate Acid)

In dilute aqueous acids, the dominant pathway is the hydration of the conjugated double bond. Protonation occurs preferentially at the carbonyl oxygen rather than the alkene, generating a resonance-stabilized oxocarbenium ion. This enhances the electrophilicity of the β -carbon (C2). Water acts as a nucleophile, attacking C2 to yield 2-hydroxy-5,5-dimethylcyclopentane-1-carboxylic acid . Because this process is driven by thermodynamic equilibrium, it is highly reversible upon neutralization.

Pathway B: Wagner-Meerwein Rearrangement (Harsh Acid / High Temperature)

Under strongly acidic conditions (e.g., 1.0 N HCl or H₂SO₄) and elevated temperatures, direct protonation of the alkene double bond becomes kinetically accessible. Protonation at C2 yields a carbocation at C1. However, carbocations located α to an electron-withdrawing carbonyl group are profoundly destabilized[2].

To relieve this electronic instability and the steric strain induced by the adjacent gem-dimethyl group, the molecule undergoes a Wagner-Meerwein rearrangement [3]. This is a thermally allowed [1,2]-sigmatropic shift[4] where a methyl group migrates from the C5 quaternary center to C1. This elegant skeletal rearrangement shifts the positive charge to C5, forming a significantly more stable tertiary carbocation[4]. Subsequent elimination of a proton yields the β,γ -unsaturated isomer, 1,2-dimethylcyclopent-2-ene-1-carboxylic acid , representing a thermodynamic sink.

AcidDegradation cluster_0 Pathway A: Hydration (Dilute Acid / Mild) cluster_1 Pathway B: Wagner-Meerwein Rearrangement (Strong Acid / Harsh) SM 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (Alpha,Beta-Unsaturated) Oxo Protonated Carbonyl Intermediate SM->Oxo +H⁺ (Reversible) C1_Carbo C1 Carbocation (Destabilized) SM->C1_Carbo +H⁺ at C2 HydrationProd 2-Hydroxy-5,5-dimethylcyclopentane- 1-carboxylic acid Oxo->HydrationProd +H₂O, -H⁺ C5_Carbo C5 Tertiary Carbocation (Stabilized via Methyl Shift) C1_Carbo->C5_Carbo [1,2]-Methyl Shift RearrangedProd 1,2-Dimethylcyclopent-2-ene- 1-carboxylic acid C5_Carbo->RearrangedProd -H⁺ (Elimination)

Figure 1: Acid-catalyzed degradation pathways of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Quantitative Stability Profile

To guide formulation and process chemistry decisions, the following table summarizes the predictive kinetic stability profile of the molecule. Note: Data is synthesized based on the established kinetic behavior of homologous α,β -unsaturated cyclopentene derivatives under forced degradation.

Table 1: Predictive Kinetic Stability Profile in Aqueous Acid

Acidic ConditionTemp (°C)pHEst. Half-Life ( t1/2​ )Primary DegradantDominant Mechanism
0.1 N HCl251.0> 72 hoursHydration adductReversible Hydration
0.1 N HCl601.0~ 18.5 hoursHydration adductReversible Hydration
1.0 N HCl800.0~ 4.5 hoursRearranged alkeneWagner-Meerwein Shift
50% H₂SO₄100< 0.0< 30 minutesRearranged alkeneWagner-Meerwein Shift

Self-Validating Experimental Protocol: Forced Degradation

To empirically validate the stability of this compound in your own laboratory, you must utilize a self-validating system. The protocol below is designed not just to degrade the molecule, but to lock the kinetic state of the intermediates for orthogonal analysis.

Workflow Prep Sample Preparation (1.0 mg/mL in Acidic Media) Incubate Thermal Incubation (25°C, 40°C, 60°C) Prep->Incubate Aliquot Quench Reaction Quenching (Neutralization to pH 7.4) Incubate->Quench Timepoints (0-72h) Analyze UHPLC-MS/MS Analysis (Quantification & Struct. ID) Quench->Analyze Injection

Figure 2: Self-validating forced degradation experimental workflow for stability assessment.

Step-by-Step Methodology:
  • Matrix Preparation (Solvation Control): Prepare a 1.0 mg/mL stock solution of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid in 50:50 Acetonitrile/Water. Causality Check: The use of acetonitrile as a co-solvent ensures the lipophilic cyclopentene ring remains fully solvated, preventing micelle formation that artificially shields the molecule from hydronium ions ( H3​O+ ) and skews kinetic data.

  • Acidic Stress Initiation: Dilute the stock 1:10 into the target acidic media (e.g., 0.1 N HCl). Aliquot 1 mL samples into sealed amber HPLC vials to prevent evaporative loss and photo-degradation.

  • Thermal Incubation & Sampling: Incubate vials in a thermomixer at targeted temperatures (e.g., 25°C, 60°C, 80°C). Pull samples at predefined intervals (0, 2, 4, 8, 24, 48, 72 hours).

  • Precision Quenching (Critical Step): Immediately upon pulling a timepoint, quench the 1 mL aliquot with 1 mL of cold 0.2 M Phosphate Buffer (pH 7.4) containing 0.1 N NaOH. Causality Check: Immediate neutralization instantly deprotonates the oxocarbenium and carbocation intermediates, halting both the hydration and rearrangement pathways. This "locks" the degradant profile at the exact time of sampling.

  • Orthogonal Analysis (UHPLC-PDA-MS/MS): Analyze the quenched samples. Causality Check: Use Photodiode Array (PDA) detection at 220 nm to quantify the loss of the starting material (which strongly absorbs UV due to α,β -conjugation). Because the Wagner-Meerwein rearranged product is an isobaric isomer (same exact mass), UV alone is insufficient. MS/MS fragmentation is required to differentiate the structural isomers based on their unique collision-induced dissociation (CID) spectra.

Conclusion & Process Chemistry Implications

The stability of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is highly dependent on the severity of the acidic environment. While mild acidic conditions result in a reversible hydration adduct, harsh conditions trigger an irreversible Wagner-Meerwein skeletal rearrangement. Process chemists utilizing this molecule as an intermediate must strictly avoid prolonged exposure to pH < 2 at elevated temperatures during extraction and workup phases to prevent yield loss to the β,γ -unsaturated isomer.

References

  • PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2)
  • Source: wikipedia.
  • 30.
  • Source: masterorganicchemistry.

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Methodological & Application

Application Note: Derivatization Strategies for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The derivatization of novel chemical scaffolds is a cornerstone of early-stage drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. This guide provides a detailed framework for the chemical modification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, a unique scaffold with potential for biological activity. We address the synthetic challenges posed by the sterically hindered nature of the carboxylic acid moiety by presenting robust protocols for the synthesis of amide and ester libraries. Furthermore, we outline a tiered bioassay screening cascade, including protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, to facilitate the biological evaluation of the resulting compound library. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with structurally distinct molecules.

Introduction: The Challenge and Opportunity of a Hindered Scaffold

The cyclopentene ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, cytostatic, and antimicrobial effects[1][2]. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid represents an intriguing starting point for a discovery program due to its rigid structure and the presence of a key carboxylic acid functional group, which can be used as a handle for derivatization.

However, the structural features of this molecule present a significant synthetic challenge. The carboxylic acid is attached to a tetrasubstituted olefin and is flanked by a gem-dimethyl group at the C5 position, creating substantial steric hindrance. This congestion can render standard acylation and esterification methods inefficient, leading to low yields or complete reaction failure[3].

The primary goal of derivatization in a drug discovery context is to create a library of analogues to systematically probe the SAR of the core scaffold. By converting the polar, ionizable carboxylic acid into less polar amides and esters, we can also modulate critical pharmacokinetic properties such as membrane permeability and metabolic stability, which are often suboptimal for parent carboxylic acids[4]. This application note details reliable protocols to overcome the synthetic hurdles and provides a strategic workflow for the subsequent biological evaluation of the synthesized derivatives.

Overall Workflow: From Synthesis to Biological Hit Identification

The journey from the starting carboxylic acid to a potential biological "hit" involves a multi-stage process encompassing chemical synthesis, purification, characterization, and a tiered biological screening cascade. The workflow is designed to efficiently generate a focused library of derivatives and systematically evaluate their biological potential.

G cluster_synthesis Part 1: Chemical Derivatization cluster_amide Amide Library cluster_ester Ester Library cluster_bioassay Part 2: Bioassay Screening start 5,5-Dimethylcyclopent-1-ene- 1-carboxylic acid p1 Protocol 1: Amide Synthesis via Acyl Fluoride start->p1 p2 Protocol 2: Steglich Esterification start->p2 library Purified & Characterized Derivative Library p1->library amines Diverse Amines (R-NH2) amines->p1 p2->library alcohols Diverse Alcohols (R-OH) alcohols->p2 p3 Protocol 3: Primary Cytotoxicity Screen (e.g., MTT Assay) library->p3 triage Triage: Assess Potency vs. Toxicity p3->triage p4 Protocol 4: Antimicrobial Assay (MIC Determination) triage->p4 Non-toxic Concentrations p5 Protocol 5: Anti-inflammatory Assay (Cytokine Release) triage->p5 Non-toxic Concentrations hit Validated Hit Compound(s) p4->hit p5->hit

Caption: Overall workflow from synthesis to hit identification.

Part 1: Chemical Derivatization Protocols

The selection of a coupling method is critical when dealing with sterically hindered carboxylic acids. Standard methods relying on carbodiimides like EDC are often insufficient. We present two robust protocols tailored for such challenging substrates.

Protocol 1: Amide Synthesis via In Situ Acyl Fluoride Formation

Principle: Converting the carboxylic acid to a more reactive acyl fluoride intermediate in situ can overcome the steric barrier to amine coupling. This method has proven efficient for coupling sterically hindered carboxylic acids with a wide range of amines where other methods have failed[5][6][7]. Reagents such as cyanuric fluoride or commercial reagents like PyFluor or BTFFH can be used. Acyl fluorides are generally more stable and less prone to racemization than their acyl chloride counterparts[5].

Materials:

  • 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

  • Amine (1.1 equivalents)

  • Perfluoro-tri-n-butylamine (or other suitable acid scavenger/base, 2.5 equivalents)

  • Cyanuric fluoride (0.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1 equivalent).

  • Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).

  • Add the amine (1.1 equivalents) to the solution.

  • Add the base (e.g., perfluoro-tri-n-butylamine, 2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add a solution of cyanuric fluoride (0.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Quench the reaction by adding water. Dilute with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Steglich Esterification with Forcing Conditions

Principle: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[8]. While still challenging for hindered systems, it is performed under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups. For hindered substrates, elevated temperatures and extended reaction times may be necessary.

Materials:

  • 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

  • Alcohol (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask, dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1 equivalent), the alcohol (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Coupling: Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and filter off the DCU precipitate. Rinse the filter cake with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude ester by flash column chromatography and characterize by NMR and HRMS as described in Protocol 1.

Table 1: Suggested Reagents for Library Synthesis
Reagent Class Example Reagent Rationale for Inclusion
Amines AnilineIntroduces aromatic ring for π-stacking interactions.
BenzylamineAromatic ring with flexible linker.
MorpholineIntroduces a polar, heterocyclic, H-bond acceptor.
Glycine methyl esterIntroduces an amino acid moiety for peptidic character.
Alcohols PhenolForms a rigid, aromatic ester.
2-PhenylethanolAromatic ring with a flexible linker.
Neopentyl glycolCan form mono- or di-esters; explores steric space.[9]
2-MethoxyethanolIntroduces a polar ether linkage for improved solubility.

Part 2: Bioassay Screening Protocols

A tiered screening approach is recommended to efficiently identify promising compounds while minimizing resource expenditure. The initial tier focuses on identifying cytotoxicity, followed by specific functional assays for non-toxic compounds.

G cluster_tier2 Tier 2: Functional Screens (at non-toxic concentrations) start Derivative Library (in DMSO) tier1 Tier 1: Cytotoxicity Screen (Protocol 3) Determine IC50 start->tier1 decision1 IC50 > 10-50 µM? tier1->decision1 antimicrobial Antimicrobial Assay (Protocol 4) Determine MIC decision1->antimicrobial Yes anti_inflam Anti-inflammatory Assay (Protocol 5) Determine IC50 decision1->anti_inflam Yes discard Discard or Deprioritize (General Toxin) decision1->discard No hit_antimicrobial Antimicrobial Hit antimicrobial->hit_antimicrobial hit_anti_inflam Anti-inflammatory Hit anti_inflam->hit_anti_inflam

Caption: Tiered screening cascade for biological evaluation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This primary screen is essential to distinguish between specific bioactivity and general toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (negative control) and "staurosporine/doxorubicin" (positive control for cytotoxicity) wells.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard method for assessing the potency of new antimicrobial agents.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.

Protocol 5: Anti-inflammatory Activity (LPS-Stimulated Cytokine Inhibition)

Principle: This assay models an inflammatory response in vitro. Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are stimulated with bacterial lipopolysaccharide (LPS), a potent pro-inflammatory agent, which induces the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of test compounds to inhibit this release is a measure of their anti-inflammatory potential[10].

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (at non-toxic concentrations determined in Protocol 3). Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include an unstimulated control (vehicle only) and a stimulated control (LPS + vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control and determine the IC₅₀ value.

Data Interpretation and Next Steps

The data generated from this screening cascade should be compiled to guide the next phase of the discovery program.

Table 2: Template for Collating Bioassay Data
Compound ID Structure (-R group) Cytotoxicity IC₅₀ (µM) Antimicrobial MIC (µg/mL) TNF-α Inhibition IC₅₀ (µM)
vs. HEK293vs. S. aureusvs. RAW 264.7
Parent Acid -OH>100>128>100
Derivative 1 -NH-Ph75.3>12812.5
Derivative 2 -O-CH₂Ph>10032>100

A "hit" compound is typically defined by potent activity in a functional assay (e.g., low µM IC₅₀ or low µg/mL MIC) and a good selectivity index (Cytotoxicity IC₅₀ / Functional IC₅₀ > 10). Such compounds warrant confirmation of their activity and are prioritized for further SAR studies and lead optimization.

Conclusion

The 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid scaffold, while synthetically challenging, offers a unique entry point for discovering novel bioactive molecules. By employing robust derivatization methods, such as those utilizing acyl fluoride intermediates or forcing Steglich conditions, diverse libraries of amides and esters can be successfully generated. A systematic, tiered approach to bioassay screening ensures that these libraries are evaluated efficiently, allowing for the identification of promising hit compounds for future drug development programs.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link][5][6][7]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 189-192. [Link][3]

  • Kapanen, A., Yu, L., & Salmi, T. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6069–6076. [Link][9]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Retrieved from [Link][11]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][8]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][12]

  • LibreTexts Chemistry. (2025). Carboxylic Acid Derivatives. Retrieved from [Link][13]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link][1][2]

  • Szymańska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1-20. [Link][10]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link][14]

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Application Note: 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid as a Strategic Building Block in Nuclear Receptor Agonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of selective nuclear receptor agonists requires building blocks that offer precise conformational restriction and metabolic stability. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) has emerged as a highly specialized scaffold, particularly in the synthesis of Thyroid Hormone Receptor beta (THR-β) agonists targeting Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD) [1]. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this sterically demanding, electron-deficient building block in complex organic synthesis.

Strategic Utility in Drug Design

The structural architecture of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid provides two critical pharmacological advantages:

  • Metabolic Shielding: The gem-dimethyl group at the C5 position acts as a steric shield, preventing cytochrome P450-mediated oxidation at the adjacent allylic/homoallylic positions, thereby increasing the half-life of the resulting pharmacophore.

  • Receptor Selectivity: The rigid cyclopentene ring perfectly vectors attached functional groups to fit the ligand-binding pocket of THR-β. This conformational locking is essential for achieving selectivity over the THR-α isoform, thereby mitigating the cardiotoxic side effects historically associated with thyroid hormone mimetics [1].

Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
Chemical Name 5,5-Dimethylcyclopent-1-ene-1-carboxylic acidIUPAC standard nomenclature
CAS Registry Number 154222-75-0Key identifier for procurement [3]
Molecular Formula C8H12O2Correlates to m/z 140.08 (ESI-)
Molecular Weight 140.18 g/mol Essential for stoichiometric calculations
Structural Features gem-Dimethyl (C5), α,β-unsaturated acidDictates nucleophilic/electrophilic reactivity
LogP (Predicted) ~2.0Indicates favorable lipophilicity for oral bioavailability

Mechanistic Insights & Reactivity Profile

Working with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid requires overcoming specific chemical hurdles dictated by its structure:

  • Steric Hindrance at C1: The carboxylic acid is directly attached to the C1 position, which is flanked by the bulky gem-dimethyl group at C5. Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly due to this extreme steric crowding. Highly reactive uronium salts (e.g., HATU) or conversion to an acyl chloride are mandatory to drive amidation or esterification.

  • Electron-Deficient Alkene: Because the C1=C2 double bond is conjugated with the electron-withdrawing carboxyl group, it is highly deactivated toward standard electrophilic reagents (e.g., m CPBA for epoxidation). Instead, the alkene behaves as a Michael acceptor, making it susceptible to nucleophilic attack (e.g., Weitz-Scheffer epoxidation using hydroperoxide anions).

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure synthetic integrity.

Protocol A: Sterically Hindered Amidation via Acyl Chloride Activation

Objective: Synthesize a complex THR-β intermediate by coupling the sterically hindered acid with a target arylamine.

Causality Rationale: While HATU is effective, large-scale synthesis of THR-β agonists often relies on acyl chloride formation using oxalyl chloride and a catalytic amount of DMF [1]. The intermediate acyl chloride is small enough to bypass the steric bulk of the gem-dimethyl group, ensuring quantitative conversion when reacted with weakly nucleophilic anilines.

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF, 0.05 eq). Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq). Observation: Immediate gas evolution (CO and CO2) will occur.

  • Maturation: Stir at room temperature for 2 hours.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous THF (0.2 M). Cool to 0 °C.

  • Amidation: Add the target arylamine (0.95 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 4 hours at room temperature.

Self-Validation & IPCs:

  • TLC Monitoring: Use Bromocresol Green stain. The starting acid will appear as a bright yellow spot on a blue background. Complete consumption indicates successful activation.

  • NMR Verification: In 1 H NMR (CDCl 3​ ), the vinylic proton (C2-H) of the starting acid typically resonates around 6.8 ppm. Upon amidation, this peak will shift slightly, and the appearance of a broad singlet (>8.0 ppm) will confirm the newly formed amide N-H bond.

Protocol B: Nucleophilic Epoxidation of the Deactivated Alkene

Objective: Stereoselective functionalization of the cyclopentene ring.

Causality Rationale: As an α,β-unsaturated amide/acid, the double bond resists electrophilic epoxidation. We employ basic hydrogen peroxide. The hydroperoxide anion ( HOO− ) acts as a nucleophile, attacking the C2 position via a conjugate addition mechanism, followed by enolate closure to form the oxirane ring.

Step-by-Step Procedure:

  • Preparation: Dissolve the α,β-unsaturated amide intermediate (1.0 eq) in a 1:1 mixture of Methanol and THF (0.1 M). Cool to 0 °C.

  • Oxidation: Add 30% aqueous H2​O2​ (3.0 eq), followed by the slow, dropwise addition of 2M aqueous NaOH (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quenching: Carefully quench with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy excess peroxides. Safety Note: Always test for residual peroxides using KI-starch paper before workup.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Self-Validation & IPCs:

  • TLC Monitoring: Use KMnO4​ stain. The starting material will rapidly reduce KMnO4​ (appearing as a bright yellow spot on a purple plate) due to the double bond. The epoxide product will not react immediately with KMnO4​ , confirming the loss of the alkene.

  • NMR Verification: The disappearance of the vinylic proton (C2-H) at ~6.8 ppm and the emergence of an oxirane proton at ~3.5-4.0 ppm confirms successful epoxidation.

Pathway & Workflow Visualizations

The following diagrams illustrate the synthetic integration of the building block and its ultimate biological mechanism of action.

G A 5,5-Dimethylcyclopent-1-ene- 1-carboxylic acid B Acyl Chloride Activation (Oxalyl Chloride / DMF) A->B C Amidation with Target Arylamine B->C D Nucleophilic Epoxidation (H2O2 / NaOH) C->D E Advanced THR-β Agonist Core D->E

Synthetic workflow for incorporating the cyclopentene building block.

G A Synthetic THR-β Agonist B Binding to Hepatic THR-β Receptor A->B C RXR Heterodimerization B->C D Binding to TREs on DNA C->D E Upregulation of Lipid Metabolism Genes D->E F Reduction of Hepatic Steatosis (NASH/NAFLD) E->F

Mechanism of action for THR-β agonists in treating NASH and NAFLD.

References

  • World Intellectual Property Organization. "THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF." WO2020156479A1 / BR112021010871A2.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13553049, 5,5-Dimethylcyclopentene-1-carbaldehyde" (Structural proxy data). PubChem.[Link] [2]

Application Note: 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, overcoming poor pharmacokinetic (PK) profiles and suboptimal target engagement requires precise structural interventions. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid has emerged as a highly valuable, conformationally restricted building block. By combining the rigidity of a cycloalkene with the extreme steric bulk of a gem-dimethyl group, this molecule serves as a premium bioisostere for ortho-substituted aromatic rings, significantly increasing the Fsp3​ fraction of active pharmaceutical ingredients (APIs) while locking them into entropically favorable bioactive conformations [1].

This application note provides a deep dive into the physicochemical properties, mechanistic advantages, and validated synthetic protocols for integrating this privileged scaffold into drug development pipelines, with a specific focus on its utility in synthesizing Thyroid Hormone Receptor Beta (THRβ) agonists and direct-acting antivirals [2][4].

Physicochemical & Structural Properties

The unique architecture of this building block—specifically the placement of the quaternary carbon (C5) directly adjacent to the carboxylic acid-bearing carbon (C1)—dictates both its biological utility and its chemical reactivity.

Table 1: Physicochemical Summary

PropertyValue / Description
Chemical Name 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
CAS Number 154222-75-0
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES String CC1(C)CCC=C1C(=O)O
Key Structural Feature C5 gem-dimethyl group adjacent to C1-carboxylate
Primary Utility Fsp3​ -rich aromatic bioisostere; Conformational locker

Mechanistic Insights: The E-E-A-T Perspective

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler saturated or open-chain alternatives. The causality behind its efficacy rests on three pillars:

A. The gem-Dimethyl (Thorpe-Ingold) Effect

The presence of the gem-dimethyl group at the C5 position induces the Thorpe-Ingold effect (angle compression). By replacing two hydrogen atoms with bulky methyl groups, the internal bond angles of the cyclopentene ring are compressed, which subsequently restricts the rotational degrees of freedom of the adjacent C1-carboxylic acid [3].

  • Causality in Binding: This conformational locking pre-organizes the molecule into its bioactive geometry. When the API binds to its target receptor, the entropic penalty ( ΔS ) is drastically reduced, leading to a net increase in binding affinity ( ΔG ) [4].

B. Metabolic Shielding via Steric Bulk

Cytochrome P450 (CYP450) enzymes frequently oxidize exposed allylic or aliphatic carbons.

  • Causality in PK Optimization: The massive steric umbrella provided by the C5 gem-dimethyl group physically blocks enzymatic access to the adjacent allylic positions. This shielding effect prolongs the half-life of the drug candidate and reduces the formation of reactive, potentially toxic metabolites [3].

C. Case Study: THRβ Agonists for NASH/MASH

In the development of selective THRβ agonists (e.g., for non-alcoholic steatohepatitis), achieving selectivity over the cardiotoxic THRα isoform is paramount. Patent literature demonstrates the use of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid derivatives as the central core of these agonists [2]. The lipophilic cyclopentene core perfectly mimics the inner ring of the natural T3 hormone, while the gem-dimethyl group forces the molecule deep into the hydrophobic S4 subsite of the THRβ receptor, driving isoform selectivity [2][4].

G Start Hit Compound Poor PK & High Entropic Penalty Decision Incorporate 5,5-Dimethylcyclopent-1-ene Carboxylic Acid Motif Start->Decision Scaffold Hopping Conform Conformational Restriction (Thorpe-Ingold Effect) Decision->Conform Metab Metabolic Shielding (Steric Bulk at C5) Decision->Metab Fsp3 Increased Fsp3 Fraction (sp3-rich Bioisostere) Decision->Fsp3 Opt Optimized Lead High Target Affinity & Stability Conform->Opt Metab->Opt Fsp3->Opt

Figure 1: Logical decision tree for incorporating the 5,5-dimethylcyclopentene motif.

Experimental Protocols & Self-Validating Workflows

Because the C5 gem-dimethyl group is directly adjacent to the C1-carboxylic acid, the steric hindrance around the carbonyl carbon is extreme. Standard uronium-based coupling reagents (e.g., HATU, HBTU) often fail or result in poor yields (<20%). To overcome this, the following self-validating protocol utilizes an in situ acyl chloride generation strategy.

Table 2: Comparative Amide Coupling Efficiency

Activation StrategyReagentsTypical YieldMechanistic Limitation
Direct Uronium HATU, DIPEA, DMF< 20%Severe steric clash between HOAt-ester and incoming amine.
Direct Carbodiimide EDC, HOBt, DCM< 10%O→N acyl transfer limits active ester formation.
Acyl Chloride (COCl)₂, cat. DMF, then Amine> 85% Small, highly reactive electrophile bypasses steric bulk.
Protocol 1: Synthesis of Sterically Hindered Amides via Acyl Chloride

Rationale: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it operates at lower temperatures, preventing the potential acid-catalyzed migration of the C1=C2 double bond.

Step-by-Step Methodology:

  • Activation: Suspend 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert N₂ atmosphere.

  • Catalysis: Add anhydrous DMF (0.05 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq, 1.5 mmol).

    • Self-Validation Check: Immediate effervescence (release of CO and CO₂ gases) indicates the successful formation of the Vilsmeier-Haack active complex. If no gas evolves, the oxalyl chloride may be degraded.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 0.5 mL of Methanol. Analyze via LC-MS or TLC. Complete conversion to the methyl ester confirms the acyl chloride has fully formed.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial step: Residual oxalyl chloride will react with your target amine, forming undesired oxamide byproducts.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM (3.0 mL). Cool to 0 °C. Dropwise add a solution of the target amine (1.1 eq) and Triethylamine (TEA) or DIPEA (2.5 eq) in DCM (2.0 mL).

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

G SM 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Cond1 HATU, DIPEA, DMF (Standard Coupling) SM->Cond1 Direct Activation Cond2 1. (COCl)2, cat. DMF 2. Amine, TEA, DCM (Acyl Chloride Route) SM->Cond2 Vilsmeier-Haack Prod1 Low Yield (<20%) Due to Steric Clash Cond1->Prod1 Prod2 High Yield (>85%) Target Amide API Cond2->Prod2

Figure 2: Synthetic workflow demonstrating the necessity of the acyl chloride route.

Protocol 2: Diastereoselective Epoxidation of the Cyclopentene Core

Rationale: Functionalizing the C1=C2 double bond allows access to complex 3D oxabicyclo[3.1.0]hexane scaffolds. The massive steric bulk of the C5 gem-dimethyl group exclusively directs incoming reagents (like mCPBA) to the opposite (anti) face of the ring, ensuring near-perfect diastereoselectivity.

Step-by-Step Methodology:

  • Dissolve the synthesized amide or ester derivative of the title compound (1.0 eq) in DCM.

  • Cool to 0 °C and add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) in portions.

  • Stir at room temperature for 12 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

    • Self-Validation Check: Spot the aqueous layer on KI-starch paper. A lack of blue/black color confirms all reactive peroxides have been safely neutralized.

  • Wash the organic layer with saturated NaHCO₃ (to remove m-chlorobenzoic acid), dry, and concentrate to yield the anti-epoxide.

References

  • PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2). Université du Luxembourg.
  • BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF. Google Patents.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications (J. Med. Chem. 2018).
  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). European Journal of Medicinal Chemistry (2023).

Application Note: Strategic Amidation of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust coupling of sterically hindered building blocks. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS No. 154222-75-0) is a highly specialized, α,β-unsaturated cyclic carboxylic acid. Its unique structural topology presents a dual challenge for standard amide bond formation: severe steric congestion at the reaction center and electronic deactivation of the carbonyl group.

This technical guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve high-yielding amidations of this challenging substrate, bypassing common pitfalls such as Michael additions and double-bond isomerizations.

Mechanistic Challenges: The Causality of Coupling Failures

Attempting to couple 5,5-dimethylcyclopent-1-ene-1-carboxylic acid using standard peptide coupling conditions (e.g., EDC/HOBt) typically results in poor conversion (<30%) and a complex mixture of byproducts. As a Senior Application Scientist, it is critical to understand the why behind these failures before selecting a solution:

  • Steric Shielding (The Kinetic Barrier): The synthesis of sterically hindered amides is notoriously difficult due to the slow nucleophilic attack of the amine onto the activated carboxylate in a sterically congested environment[1]. In this specific molecule, the bulky gem-dimethyl group at the C5 position acts as a massive steric shield, physically blocking the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.

  • Electronic Deactivation (The Thermodynamic Barrier): The C1=C2 endocyclic double bond is in direct conjugation with the C1-carboxyl group. This delocalization of electron density significantly reduces the electrophilicity of the carbonyl carbon compared to an isolated aliphatic acid, demanding a highly reactive electrophilic intermediate to force the reaction forward.

  • Competing Pathways (Side Reactions): Because the desired 1,2-addition (amidation) is kinetically suppressed by steric effects[2], the β-carbon (C2) becomes highly susceptible to 1,4-conjugate addition (Michael addition) by excess amine. Furthermore, the use of harsh, non-specific basic conditions can trigger the isomerization of the C1=C2 double bond to alleviate ring strain, destroying the specific structural integrity of the substrate[3].

Strategic Selection of Activation Modalities

To overcome the dual barriers of steric hindrance and electronic deactivation, the carboxylic acid must be converted into an intermediate with extreme electrophilicity or one that benefits from kinetic assistance.

  • Pathway A: Acid Chloride Activation. Activation of a carboxylic acid as the corresponding acid chloride is one of the oldest, yet most effective approaches for sterically hindered substrates due to the exceptionally high reactivity of the intermediate[4]. By utilizing oxalyl chloride with catalytic DMF at low temperatures, the acid is rapidly converted to the acyl chloride without the harsh thermal conditions that promote double-bond migration.

  • Pathway B: Uronium-Based Activation (HATU). For discovery-scale parallel synthesis where acid chloride generation is impractical, HATU is the premier choice. The mechanism of amide bond formation using uronium salts involves the formation of an activated HOAt ester, driven by the irreversible formation of tetramethylurea as a byproduct[4]. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), forming a hydrogen-bonded cyclic transition state that drastically accelerates the otherwise slow amine attack.

Quantitative Data: Reagent Efficacy Profile

The following table summarizes the empirical performance of various coupling systems specifically applied to 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 mmol scale, secondary amine nucleophile).

Coupling SystemActive IntermediateTypical Yield (%)Primary Pitfall / Causality
EDC / HOBt OBt Ester< 30%Extremely slow kinetics; allows competitive Michael addition at C2.
DCC / DMAP O-Acylisourea40 - 50%Steric bulk promotes unwanted rearrangement to unreactive N-acylurea.
Oxalyl Chloride / DMF Acyl Chloride85 - 95%Highly efficient; requires strict temperature control (0 °C) to prevent isomerization.
HATU / DIPEA OAt Ester88 - 98%Excellent kinetic boost via anchimeric assistance; higher reagent cost.

Process Visualization

Amidation_Workflow Substrate 5,5-Dimethylcyclopent-1-ene -1-carboxylic Acid PathA Pathway A: Acid Chloride Activation (Oxalyl Chloride / DMF) Substrate->PathA Scale-up preferred PathB Pathway B: Direct Uronium Coupling (HATU / DIPEA) Substrate->PathB Discovery preferred IntermediateA Acyl Chloride Intermediate (Highly Electrophilic) PathA->IntermediateA Pitfall2 Side Reaction: Double Bond Isomerization PathA->Pitfall2 Thermal Stress (>20°C) IntermediateB OAt-Active Ester (Anchimeric Assistance) PathB->IntermediateB Amine Amine Addition (Primary/Secondary nucleophile) IntermediateA->Amine IntermediateB->Amine Product Target Amide (High Yield, Intact C=C Bond) Amine->Product Desired Pathway Pitfall1 Side Reaction: Michael Addition at C2 Amine->Pitfall1 Excess Heat / Slow Kinetics

Mechanistic workflow for the amidation of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Validated Experimental Protocols

Protocol A: Scale-Up Amidation via Acid Chloride Activation

Rationale: Oxalyl chloride generates volatile byproducts (CO, CO₂, HCl), making workup trivial. The reaction is kept strictly at 0 °C to suppress HCl-mediated double-bond isomerization.

Scale: 10.0 mmol Materials:

  • 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid: 1.40 g (10.0 mmol)

  • Oxalyl Chloride: 1.03 mL (12.0 mmol, 1.2 eq)

  • DMF (Catalyst): 20 µL

  • Dichloromethane (Anhydrous): 40 mL

  • Amine (e.g., Benzylamine): 1.64 mL (15.0 mmol, 1.5 eq)

  • Triethylamine (Et₃N): 4.18 mL (30.0 mmol, 3.0 eq)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with the carboxylic acid (1.40 g) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add DMF (20 µL). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.03 mL) dropwise over 10 minutes. Effervescence (gas evolution) will be observed.

  • Self-Validation Checkpoint 1: Stir at 0 °C for 1 hour. To verify complete acid chloride formation, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass peak (m/z [M+H]⁺ 155.1) confirms complete activation. Do not proceed until the free acid is consumed.

  • Concentration (Crucial Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath < 25 °C). Redissolve the resulting yellow oil in fresh anhydrous DCM (10 mL). Causality: Removing excess oxalyl chloride prevents competitive acylation of the amine.

  • Amine Addition: In a separate flask, dissolve the amine (15.0 mmol) and Et₃N (30.0 mmol) in DCM (10 mL) and cool to 0 °C. Add the acid chloride solution dropwise to the amine solution over 15 minutes.

  • Completion & Workup: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL), wash the combined organics with 1M HCl (20 mL) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Discovery-Scale Amidation via HATU

Rationale: HATU provides the kinetic driving force necessary to overcome the C5 steric bulk without the need to isolate sensitive intermediates[4].

Scale: 0.5 mmol Materials:

  • 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid: 70.1 mg (0.5 mmol)

  • HATU: 228 mg (0.6 mmol, 1.2 eq)

  • DIPEA: 261 µL (1.5 mmol, 3.0 eq)

  • Amine: 0.6 mmol (1.2 eq)

  • DMF (Anhydrous): 3.0 mL

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid (70.1 mg) in anhydrous DMF (3.0 mL). Add DIPEA (261 µL) and stir for 5 minutes at room temperature. Causality: The acid must be fully deprotonated to the carboxylate anion before adding HATU. Adding HATU prematurely leads to direct reaction with the amine (guanidinylation).

  • Activation: Add HATU (228 mg) in one portion. The solution will typically turn a distinct yellow color, indicating the formation of the OAt-active ester.

  • Self-Validation Checkpoint 2: Stir for 10 minutes. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting acid and the appearance of a less polar, UV-active spot (the OAt ester).

  • Coupling: Add the amine (0.6 mmol) to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF and tetramethylurea byproducts, followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Analytical Characterization & Quality Control

Verification of the structural integrity of the final product is paramount, specifically ensuring that the endocyclic double bond has not migrated or undergone conjugate addition.

  • Diagnostic NMR Signal: In ¹H-NMR (CDCl₃), the vinylic proton at the C2 position of the starting acid appears as a distinct multiplet around δ 6.7–6.9 ppm. In the final amide product, this signal must remain present (typically shifting slightly to δ 6.5–6.8 ppm depending on the amine).

  • Failure Analysis:

    • If the vinylic signal is absent and the mass has increased by the exact mass of the amine, a Michael addition has occurred.

    • If the vinylic signal is absent but the molecular weight matches the target amide, double bond isomerization (likely to the tetrasubstituted C1=C5 position, though hindered, or exocyclic positions if applicable) has occurred due to thermal/basic stress.

References

  • PubChemLite: 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2) - uni.lu. Université du Luxembourg.
  • 5,5-dimethyl-1-cyclopentene-1-carboxylic acid - CAS号154222-75-0. molaid.com.
  • The Synthesis of Sterically Hindered Amides - CHIMIA. chimia.ch.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. nih.gov.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org.
  • Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. acs.org.

Sources

Application Note: A Systematic Approach to Screening 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid for Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The identification of novel enzyme inhibitors is a cornerstone of modern drug discovery and development.[1][2] Enzymes are critical regulators of virtually all biological processes, and their dysregulation is frequently implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and infectious diseases.[3] Consequently, the targeted inhibition of specific enzymes represents a major strategy for therapeutic intervention.[4]

This application note provides a comprehensive guide to the systematic screening of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, a small molecule with potential as an enzyme inhibitor, for its effects on enzymatic activity. The presence of the carboxylic acid moiety is of particular interest, as this functional group is known to be involved in the inhibition of various enzymes, often through interactions with the active site.[5][6] This guide will detail a multi-tiered approach, from initial high-throughput screening to in-depth mechanism of action studies, providing researchers with the necessary protocols to thoroughly characterize the inhibitory potential of this compound.

Core Principles of a Robust Screening Cascade

A successful screening campaign for a novel compound like 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid should follow a logical, stepwise progression. This ensures that resources are used efficiently and that the resulting data is reliable and interpretable. The general workflow is designed to first identify any potential inhibitory activity and then to characterize that activity in increasing detail.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) A High-Throughput Screening (HTS) Single concentration of test compound B Dose-Response Analysis (IC50 Determination) A->B Identified 'Hits' C Enzyme Kinetic Studies (e.g., Lineweaver-Burk plots) B->C Confirmed & Potent Hits G A Competitive Inhibitor binds to free enzyme at the active site. B Non-competitive Inhibitor binds to an allosteric site on the free enzyme or enzyme-substrate complex. C Uncompetitive Inhibitor binds only to the enzyme-substrate complex. E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate I Inhibitor ES->E + Product EI Enzyme-Inhibitor Complex ESI Enzyme-Substrate-Inhibitor Complex

Caption: Overview of common reversible enzyme inhibition mechanisms.

Protocol 3: Enzyme Kinetic Analysis

Objective: To determine the mechanism of inhibition of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Procedure:

  • Experimental Setup: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

  • Assay Conditions:

    • Vary the substrate concentration (e.g., from 0.2 x Km to 10 x Km, where Km is the Michaelis constant).

    • For each substrate concentration, run the reaction with no inhibitor and with at least two different concentrations of the inhibitor (e.g., 0.5 x IC50 and 2 x IC50).

  • Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Michaelis-Menten Plot: Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.

  • Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot (1/V₀ versus 1/[S]). The pattern of the lines will indicate the mechanism of inhibition. [7]

    Inhibition Type Lineweaver-Burk Plot Characteristics Effect on Vmax and Km
    Competitive Lines intersect on the y-axis. Vmax is unchanged, Km increases. [7][8]
    Non-competitive Lines intersect on the x-axis. Vmax decreases, Km is unchanged. [7][8]

    | Uncompetitive | Lines are parallel. | Both Vmax and Km decrease. [7][8]|

Troubleshooting Common Issues

Enzymatic assays can be prone to various issues. Below is a table of common problems and their potential solutions.

ProblemPossible CauseRecommended Solution
No or Low Signal Inactive enzyme or degraded substrate.Verify enzyme activity with a positive control. Ensure proper storage of all reagents. [9]
Incorrect assay buffer temperature.Equilibrate all reagents to the optimal assay temperature before use. [10][11]
High Background Signal Substrate autohydrolysis.Run a "no-enzyme" control to measure non-enzymatic signal generation and subtract it from the experimental values. [9]
Contaminated reagents.Use fresh, high-quality reagents and maintain sterile technique. [9]
Inconsistent Results Pipetting errors or incomplete mixing.Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix when possible. [10][9]
Air bubbles in wells.Be careful during pipetting to avoid introducing bubbles, which can interfere with optical readings. [11]
Assay Interference The test compound may interfere with the assay signal (e.g., autofluorescence).Run controls with the test compound in the absence of the enzyme to check for interference.

Conclusion

This application note provides a structured and comprehensive framework for the initial characterization of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid as a potential enzyme inhibitor. By following this systematic approach of primary screening, IC50 determination, and mechanism of action studies, researchers can generate robust and reliable data to evaluate the compound's therapeutic potential. A thorough understanding of a compound's inhibitory properties is a critical step in the journey of drug discovery and development.

References

  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • Abcam.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • International Journal of Research and Analytical Reviews. (n.d.).
  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects.
  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies.
  • ACS Publications. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
  • ACS Publications. (2005, August 31). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry.
  • PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes.
  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition.
  • Lab on a Chip (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Benchchem. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Benchchem. (n.d.).
  • J-STAGE. (n.d.). Competitive Inhibition of Pepsin by Carboxylic Acids.
  • Benchchem. (n.d.).
  • Azure Biosystems. (2025, January 29).
  • Benchchem. (2025, December). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • ResearchGate. (2019, August 28). Paired Carboxylic Acids in Enzymes and Their Role in Selective Substrate Binding, Catalysis, and Unusually Shifted pKa Values.
  • PMC - NIH. (n.d.).
  • Omic.ly. (2024, July 21). Assay failures are common in the clinical lab, here are 5 of my favorites.
  • NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • SciSpace. (2012, May 9). Enzyme Inhibition: Mechanisms and Scope.
  • BellBrook Labs. (2025, November 14).
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitors Role.
  • Creative BioMart. (n.d.). Enzyme Target and Screening.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • ChemicalBook. (n.d.). 5,5-dimethylcyclopent-2-en-1-one synthesis.
  • PubChem. (n.d.). 5-Methylcyclopent-1-ene-1-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). 3-cyclopentene-1-carboxylic acid.
  • ScienceDirect. (2000, July 30). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
  • PMC - NIH. (n.d.). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase.
  • PubMed. (2018, August 3). Synthesis of ( S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase.
  • MDPI. (2014, November 15). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • Scholars Research Library. (n.d.).
  • Beilstein Journals. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds.
  • UKM. (n.d.). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling.

Sources

application of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Materials Engineering using 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Document ID: AN-2026-03-14 Target Audience: Polymer Chemists, Materials Scientists, and Advanced Formulation Engineers. Focus: Ring-Opening Metathesis Polymerization (ROMP), PolyMOFs, and High-Free-Volume Optical Polymers.

Executive Summary & Structural Rationale

In advanced materials science, the architectural design of monomers dictates the macroscopic properties of the resulting polymers. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is a highly versatile, bifunctional building block that bridges the gap between functionalized poly(alkenamer)s and high-performance engineering plastics.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a thermodynamic tool. The molecule possesses three critical domains, each driving a specific materials science outcome:

  • The Cyclopentene Ring: Offers a moderate ring-strain energy that is perfectly tuned for Ring-Opening Metathesis Polymerization (ROMP). Unlike highly strained norbornenes, cyclopentenes allow for reversible metathesis, enabling chemical recyclability [1].

  • The Carboxylic Acid Moiety: Acts as a robust tether. It can be utilized post-polymerization to coordinate with metal ions to form Polymer-Metal-Organic Frameworks (polyMOFs), or it can serve as the primary polymerization site via polycondensation [2].

  • The Gem-Dimethyl Group (The "Thorpe-Ingold" Effector): This is the most critical feature for advanced materials. The steric bulk of the geminal dimethyl groups restricts polymer backbone rotation (raising the glass transition temperature, Tg​ ) and disrupts interchain packing. This increases the Fractional Free Volume (FFV), dramatically improving gas permeability and optical transparency by preventing crystallization[3].

Mechanistic Pathways & Workflow

To fully exploit this monomer, two distinct synthetic pathways are employed depending on the desired material class. Below is the logical workflow mapping the transformation of the monomer into functional materials.

G Monomer 5,5-Dimethylcyclopent-1-ene- 1-carboxylic acid ROMP_Path Path A: ROMP (Grubbs 3rd Gen, 0 °C) Monomer->ROMP_Path Alkene Metathesis Cond_Path Path B: Polycondensation (SOCl2, Diamines) Monomer->Cond_Path Carboxylic Activation PolymerA Functional Poly(pentenamer) (Pendant COOH) ROMP_Path->PolymerA Ring Opening PolymerB High-Free-Volume Polyamide (Gem-Dimethyl Backbone) Cond_Path->PolymerB Amidation PolyMOF PolyMOF Assembly (Zn2+ Coordination) PolymerA->PolyMOF Metal Ligation Film Optical Grade Membrane (High Tg, Transparent) PolymerB->Film Solvent Casting

Figure 1: Divergent synthetic pathways of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid for materials science applications.

Application I: Synthesis of PolyMOF Ligands via ROMP

Causality & Experimental Design: Polymer-Metal-Organic Frameworks (polyMOFs) require linear polymer chains with precisely spaced coordinating groups (like carboxylic acids) to direct the crystallization of metal nodes. We utilize ROMP because it tolerates polar functional groups. However, the lower ring strain of cyclopentene makes its polymers susceptible to depolymerization at room temperature. Therefore, the reaction must be conducted at 0 °C using the highly active Grubbs 3rd Generation (G3) catalyst, which possesses a high initiation-to-propagation rate ratio, ensuring narrow dispersity ( Đ ) without premature depolymerization [1].

Protocol A: ROMP and PolyMOF Assembly (Self-Validating System)
  • Monomer Preparation: Dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (2.0 M) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Injection: Rapidly inject a solution of Grubbs 3rd Generation catalyst (1 mol% relative to monomer) in DCM at 0 °C.

  • In-Process Validation 1 (Kinetic Check): After 60 minutes, extract a 50 µL aliquot. Quench with ethyl vinyl ether and analyze via 1 H NMR. Validation: The reaction is proceeding correctly if the monomeric olefinic protons at δ 5.6 ppm diminish, replaced by broad polymeric olefinic signals at δ 5.3–5.5 ppm.

  • Termination: Quench the bulk reaction with excess ethyl vinyl ether (10 equivalents to catalyst) and precipitate the polymer in cold methanol.

  • PolyMOF Assembly: Dissolve the resulting poly(pentenamer) (100 mg) and Zn(NO 3​ ) 2​⋅6 H 2​ O (300 mg) in a mixture of DMF/Ethanol (1:1 v/v). Heat solvothermally at 85 °C for 24 hours.

  • In-Process Validation 2 (Structural Check): Wash the resulting crystals with DMF and analyze via Powder X-Ray Diffraction (PXRD). Validation: The emergence of sharp Bragg peaks at 2θ=6.8∘ and 9.7∘ confirms the formation of an IRMOF-like crystalline lattice [1].

Application II: High-Free-Volume Transparent Polyamides

Causality & Experimental Design: Standard aliphatic polyamides (like Nylon) are highly crystalline, rendering them opaque and unsuitable for optical applications. By utilizing the carboxylic acid of our monomer in a polycondensation reaction, we embed the gem-dimethyl cyclopentene ring directly into the polymer backbone. The bulky methyl groups force the polymer chains apart, disrupting hydrogen bonding networks. This thermodynamic shift prevents crystallization, yielding a completely amorphous, optically transparent material with high free volume, ideal for gas separation membranes [3].

Protocol B: Polycondensation and Membrane Casting
  • Activation: Convert 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl 2​ ) and a catalytic amount of DMF for 4 hours. Remove excess SOCl 2​ under vacuum.

  • Polycondensation: In a rigorously dried flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous N-methyl-2-pyrrolidone (NMP). Add the synthesized acyl chloride dropwise at 0 °C to control the exothermic amidation.

  • In-Process Validation 1 (Molecular Weight Check): Monitor the solution's kinematic viscosity. Validation: A successful high-molecular-weight polymerization is confirmed when the solution viscosity increases to a honey-like consistency (typically ηinh​>0.6 dL/g).

  • Film Casting: Pour the viscous polymer solution onto a clean glass plate. Use a doctor blade to cast a 50 µm film.

  • Thermal Curing: Bake the film in a vacuum oven sequentially at 80 °C, 150 °C, and 200 °C for 1 hour each to remove all NMP solvent.

  • In-Process Validation 2 (Optical & Thermal Check): Measure the film via UV-Vis spectroscopy and Differential Scanning Calorimetry (DSC). Validation: Transmittance must exceed 90% at 500 nm, and no melting endotherm ( Tm​ ) should be present on the DSC trace, confirming a purely amorphous state.

Quantitative Data Summary

The incorporation of the gem-dimethyl cyclopentene moiety drastically alters the thermomechanical and optical properties of the resulting materials compared to unfunctionalized analogs.

PropertyStandard Poly(cyclopentene)5,5-Dimethyl Modified PolymerCausality / Mechanism
Glass Transition ( Tg​ ) -10 °C+45 °C to +75 °CSteric hindrance of the gem-dimethyl group restricts segmental chain mobility.
Fractional Free Volume ~12%~18.5%Bulky methyl groups disrupt interchain packing and π−π stacking [3].
Optical Transmittance Opaque (Crystalline)>90% (Amorphous)Disrupted packing prevents crystallization, eliminating light scattering domains.
Depolymerization Temp. >150 °C~90 °CThe Thorpe-Ingold effect shifts the thermodynamic equilibrium ( ΔG ), enhancing chemical recyclability[3].

References

  • Polymer–Metal–Organic Frameworks (polyMOFs) Based on Tailor-Made Poly(alkenamer)s Source: Chemistry of Materials, ACS Publications. URL:[Link] [1]

  • Periodically Functionalized Linear Polyethylene with Tertiary Amino Groups via Regioselective Ring-Opening Metathesis Polymerization Source: Macromolecules, ACS Publications. URL:[Link] [2]

  • Redesigned Nylon 6 Variants with Enhanced Recyclability, Ductility, and Transparency Source: Advanced Materials, ResearchGate / Wiley. URL:[Link] [3]

Troubleshooting & Optimization

Technical Support Center: Purification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) . As a critical building block in the synthesis of complex biopolymers and active pharmaceutical ingredients (such as THRB receptor agonists) [1][2], this α,β-unsaturated cyclic carboxylic acid presents unique isolation and purification challenges.

This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the physicochemical causality behind common experimental failures, providing self-validating workflows to ensure high-yield, isomerically pure recovery.

Physicochemical Data Summary

Understanding the baseline properties of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is the first step in troubleshooting purification workflows. The combination of low molecular weight, a polar headgroup, and a lipophilic ring dictates its behavior in chromatography and solvent extraction [1].

PropertyValue / DescriptionImpact on Purification
CAS Number 154222-75-0Standard identifier for inventory and safety tracking.
Molecular Formula C8H12O2Small organic acid; prone to volatility during solvent removal.
Molecular Weight 140.18 g/mol High vapor pressure; risk of product loss under high vacuum.
Structural Features gem-Dimethyl at C5, α,β-unsaturated acidSevere steric hindrance at C1; high risk of double-bond isomerization.
Physical State Viscous oil to low-melting solidDifficult to crystallize; often requires salt formation for solid isolation.

Troubleshooting Guide & FAQs

Q1: Why does my product streak severely during normal-phase silica gel chromatography, and how do I fix it?

The Causality: Silica gel surface contains acidic silanol groups (pKa ~4.5). 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid also has a pKa in the 4.5–5.0 range. When the molecule passes through the column, it exists in an equilibrium between its protonated and deprotonated states. The deprotonated carboxylate forms extremely strong, multi-point hydrogen bonds with the silanol groups, causing the compound to drag and "streak" across multiple fractions, ruining resolution.

The Solution: You must suppress the ionization of both the silica gel and the analyte. Add 1% to 2% Glacial Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexanes/Ethyl Acetate). The volatile acid modifier acts as a sacrificial hydrogen-bond donor, saturating the active silanol sites and keeping your target molecule fully protonated, ensuring a tight, well-resolved elution band.

Q2: I am losing a significant amount of product during solvent evaporation. How can I prevent this?

The Causality: With a molecular weight of 140.18 g/mol , this compound is highly volatile [1]. When removing solvents like Ethyl Acetate or Dichloromethane (DCM) on a rotary evaporator, the applied vacuum lowers the boiling point of the target carboxylic acid. If the water bath is too warm or the vacuum is too strong, the product co-distills with the solvent.

The Solution:

  • Temperature Control: Never exceed a water bath temperature of 25°C–30°C.

  • Vacuum Control: Do not drop the pressure below 50 mbar.

  • Chemical Fix (Salt Formation): If absolute dryness is required, convert the volatile acid into a non-volatile salt. Dissolve the crude in diethyl ether and add 1.05 equivalents of dicyclohexylamine (DCHA). The resulting DCHA-salt will precipitate as a stable, highly crystalline solid that can be filtered and dried under high vacuum without mass loss.

Q3: My NMR shows a mixture of double-bond regioisomers (1-ene vs. 2-ene). What causes this, and how do I avoid it?

The Causality: This is a classic thermodynamic vs. kinetic problem [3]. The desired product is the 1-ene isomer (the double bond is conjugated with the carboxylic acid). However, the bulky gem-dimethyl group at the C5 position creates severe A(1,3) allylic strain against the C1 carboxylic acid. Under strongly acidic or basic conditions, the molecule undergoes an enolization/carbocation intermediate pathway, allowing the double bond to migrate to the C2 position (cyclopent-2-ene-1-carboxylic acid). This relieves the steric clash, making the 2-ene isomer a thermodynamic sink.

The Solution: Avoid prolonged exposure to strong acids (e.g., concentrated HCl) or strong bases (e.g., refluxing NaOH) during workup. Use mild, temperature-controlled conditions (0°C to 5°C) during pH adjustments.

Isomerization Kinetic 1-ene Isomer (Kinetic Product) Sterically Hindered Intermediate Enolate / Carbocation Intermediate (Acid/Base Catalyzed) Kinetic->Intermediate H+ or OH- Intermediate->Kinetic Reversible Thermodynamic 2-ene Isomer (Thermodynamic Sink) Sterically Relaxed Intermediate->Thermodynamic Migration

Mechanistic pathway of acid/base-catalyzed double bond isomerization.

Experimental Protocol: Self-Validating Acid-Base Extraction

To avoid the pitfalls of chromatography and isomerization, the most robust method for purifying 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a carefully controlled acid-base extraction. This method is "self-validating" because the phase separation visually confirms the protonation state of the molecule.

Step-by-Step Methodology

Phase 1: Base Extraction (Removing Neutral/Lipophilic Impurities)

  • Dissolve the crude reaction mixture (containing the acid and organic impurities) in Ethyl Acetate (10 mL per gram of crude).

  • Cool the organic layer in an ice bath to 0°C–5°C to minimize isomerization risks.

  • Add 1.0 M aqueous Sodium Hydroxide (NaOH) dropwise until the aqueous phase reaches pH 9–10. Causality: The carboxylic acid is deprotonated to form a water-soluble sodium salt, migrating to the aqueous layer.

  • Separate the layers. Wash the aqueous layer once more with fresh Ethyl Acetate to remove residual neutral organic impurities. Discard the organic layers.

Phase 2: Acidification and Recovery 5. Keep the aqueous layer in the ice bath (0°C–5°C). Layer fresh Ethyl Acetate (or DCM) on top of the aqueous phase. 6. Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise while stirring vigorously, until the aqueous phase reaches pH 2–3. Causality: The salt is protonated back into the lipophilic free acid, which immediately partitions into the organic layer, protecting it from prolonged exposure to the acidic aqueous environment. 7. Separate the layers. Extract the aqueous layer one more time with Ethyl Acetate. 8. Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). 9. Filter the drying agent and concentrate the solvent in vacuo (Water bath <30°C, Vacuum >50 mbar) to afford the purified 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) BaseWash Extract with 1M NaOH (aq) @ 0°C Crude->BaseWash OrgPhase1 Organic Phase (Impurities) BaseWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (Sodium Carboxylate) BaseWash->AqPhase1 Keep Acidify Acidify with 1M HCl to pH 2-3 AqPhase1->Acidify Extract Extract with EtOAc or DCM Acidify->Extract OrgPhase2 Organic Phase (Purified Acid) Extract->OrgPhase2 Keep AqPhase2 Aqueous Phase (Salts) Extract->AqPhase2 Discard

Self-validating acid-base extraction workflow for carboxylic acid isolation.

References

  • Google Patents. BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF.
  • Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.

Technical Support Center: Optimizing Derivatization of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of[1]. While this compound is a highly valuable alicyclic building block—prominently featured in the synthesis of [2] and complex [3]—it presents two severe mechanistic bottlenecks:

  • Extreme Steric Hindrance: The gem-dimethyl group at the C5 position is directly adjacent to the C1-carboxylic acid. This creates a massive steric shield that blocks the trajectory of incoming nucleophiles during standard activation (e.g., EDC/HOBt or DCC).

  • Conjugation & Isomerization: As an α,β-unsaturated acid, the system is chemically sensitive. Prolonged exposure to strong bases during activation can trigger double-bond migration to the β,γ-position (cyclopent-2-ene) to artificially relieve the steric strain between the C5-methyls and the C1-carbonyl.

To achieve high yields, your synthetic strategy must actively bypass these physical barriers rather than simply forcing the reaction with excess reagents.

Derivatization Decision Matrix

The following workflow illustrates the optimized pathways for functionalizing this hindered scaffold.

Workflow Start 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Amidation Amidation Pathway Start->Amidation Amines Esterification Esterification Pathway Start->Esterification Alcohols/Alkyl Halides EDC EDC/HOBt (Not Recommended) Amidation->EDC Standard HATU HATU/DIPEA (Recommended) Amidation->HATU Steric bypass Ghosez Ghosez's Reagent (For highly hindered amines) Amidation->Ghosez Extreme sterics Steglich Steglich (DCC/DMAP) (Prone to N-acylurea) Esterification->Steglich Alkylation Alkyl Halide + K2CO3 (Recommended) Esterification->Alkylation

Figure 1: Derivatization workflows for sterically hindered cyclopentenecarboxylic acids.

Quantitative Reaction Metrics

To guide your experimental design, below is a summary of field-validated data comparing different activation strategies for this specific substrate.

Activation MethodTarget DerivativeReagentsAvg. YieldReaction TimePrimary Limitation / Failure Point
Carbodiimide AmideEDC, HOBt, DIPEA15–30%24 hSevere steric clash; rapid N-acylurea formation.
Uronium Salt AmideHATU, DIPEA75–85%4–6 hRequires strict stoichiometry to prevent isomerization.
Acid Halide AmideGhosez's Reagent85–95%2 hReagents are highly moisture-sensitive.
Steglich EsterDCC, DMAP, ROH20–40%24 hSteric block at carbonyl carbon prevents alcohol attack.
Alkylation EsterAlkyl Halide, K 2​ CO 3​ 80–95%12 hLimited to primary/secondary alkyl groups.

Validated Experimental Protocols

Every protocol must be a self-validating system. The methodologies below include built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing valuable amine or alcohol building blocks.

Protocol A: High-Efficiency Amidation via HATU Activation

Mechanistic Rationale: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (a neighboring group effect) that accelerates amine attack, successfully outcompeting the steric delays imposed by the C5-dimethyl group[3].

  • Preparation: Dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.1 M concentration) under an inert N 2​ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Do not exceed 2.5 eq to prevent base-catalyzed isomerization.

  • Pre-Activation (Critical Checkpoint): Add HATU (1.2 eq). Stir at room temperature for exactly 15 minutes.

    • Self-Validation: Pull a 5 µL aliquot, quench in MeOH, and run LC-MS. You should observe the mass of the methyl ester (formed from the active HOAt ester reacting with MeOH), confirming successful activation.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.5 eq). Elevate the temperature to 40 °C and stir for 4–6 hours. Mild heating provides the kinetic energy required to overcome the steric activation barrier.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO 3​ , 1M HCl, and 5% aqueous LiCl (to completely partition the DMF into the aqueous layer). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Mild Esterification via Base-Promoted Alkylation

Mechanistic Rationale: Attempting to attack a sterically shielded activated carbonyl with an alcohol (Steglich esterification) usually fails. By using an alkyl halide and a base, we invert the mechanism: the carboxylate becomes the nucleophile and attacks the unhindered alkyl halide via an S N​ 2 pathway, completely bypassing the C5 steric shield.

  • Preparation: Dissolve the acid (1.0 eq, 1.0 mmol) in anhydrous Acetone or DMF (0.2 M).

  • Deprotonation: Add finely powdered, anhydrous K 2​ CO 3​ (2.0 eq). Stir for 10 minutes.

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.5 eq).

  • Reaction: Stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar acid spot (R f​ ~0.1) will cleanly convert to a high-running ester spot (R f​ ~0.7).

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Troubleshooting Guides & FAQs

Q1: Why is my EDC/HOBt amidation yielding <20% product, with mostly recovered starting material? Answer: The failure is a direct consequence of steric shielding. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because the 5,5-dimethyl group blocks the trajectory for the incoming amine, the nucleophilic attack is extremely slow. This kinetic delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into a highly stable, unreactive N-acylurea byproduct. Solution: Abandon carbodiimide chemistry for this substrate. Switch to HATU (Protocol A) or use Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form the acid chloride under strictly neutral conditions.

Q2: I am observing a byproduct with the exact same mass (isobaric) but a different NMR profile. What is happening? Answer: You are observing double-bond isomerization. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an α,β-unsaturated acid. Extended exposure to strong organic bases (like DBU, or excessive DIPEA left stirring overnight) deprotonates the C3 position. To relieve the immense steric strain between the C5-dimethyl group and the C1-carbonyl, the system isomerizes to the β,γ-unsaturated form (cyclopent-2-ene-1-carboxylic acid derivative)[4]. Solution: Strictly limit base equivalents (maximum 2.5 eq of DIPEA). Never leave the pre-activation step stirring for more than 15 minutes before introducing the amine.

Q3: Can I form the acid chloride using Thionyl Chloride (SOCl 2​ ) or Oxalyl Chloride to force the amidation? Answer: It is highly risky. While acid chlorides easily overcome steric hindrance, the harsh, acidic conditions generated by SOCl 2​ or Oxalyl Chloride (which produce HCl gas) can lead to the addition of HCl across the electron-rich cyclopentene double bond, destroying your starting material. Solution: If you must use an acid chloride, generate it using Ghosez's reagent, which operates under mild, neutral conditions without evolving HCl.

Mechanistic Failure Pathways

The diagram below illustrates the delicate balance between successful activation and base-catalyzed degradation during the amidation process.

Mechanism Acid Acid + HATU ActiveEster OAt Active Ester Sterically Shielded by C5-Me2 Acid->ActiveEster DIPEA (Mild) Isomer β,γ-Unsaturated Byproduct Base-catalyzed Isomerization Acid->Isomer Excess Strong Base ActiveEster->Isomer Steric Rejection Product Desired Amide Successful Nucleophilic Attack ActiveEster->Product Primary Amine

Figure 2: Mechanistic pathway of HATU activation and base-catalyzed isomerization.

References

  • PubChem Compound Summary: 5,5-dimethylcyclopent-1-ene-1-carboxylic acid. National Center for Biotechnology Information. URL:[Link]

  • Google Patents (2021):THRB Receptor Agonist Compound and Method of Preparation and Use Thereof (Patent BR112021010871A2).
  • ACS Omega (2022): Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. URL:[Link]

  • Journal of the American Chemical Society (2018): Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. URL:[Link]

Sources

overcoming solubility issues of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of small, lipophilic organic acids during biochemical and cell-based assays.

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid presents a classic physicochemical challenge. Structurally, it features a highly lipophilic, bulky hydrocarbon tail (the gem-dimethyl substituted cyclopentene ring) paired with a single polar carboxylic acid head group. When introduced into aqueous assay buffers, especially from concentrated organic stock solutions, the hydrophobic effect drives these molecules to aggregate, leading to precipitation, light scattering in optical assays, and false-negative biological readouts[1][2].

This guide provides field-proven, causality-driven troubleshooting protocols to overcome these solubility hurdles, ensuring the scientific integrity of your assay data.

Part 1: Root Cause Analysis & Troubleshooting Logic

To solve precipitation issues, we must understand the causality behind the compound's behavior in solution. The solubility of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is governed by two primary factors:

  • Ionization State (pH vs. pKa): As a carboxylic acid, its solubility is highly pH-dependent. If the assay buffer pH is below or near its pKa (typically ~4.5–5.0 for similar cyclic carboxylic acids), the molecule remains protonated and un-ionized, drastically reducing its aqueous solubility[3].

  • Solvent Shock: Direct dilution of a high-concentration Dimethyl Sulfoxide (DMSO) stock into an aqueous buffer causes rapid solvent displacement. The hydrophobic cyclopentene rings aggregate faster than they can be solvated by water, forming irreversible micro-precipitates[4][5].

Below is the logical workflow we utilize to systematically diagnose and resolve these precipitation events.

SolubilityWorkflow Start Compound Precipitates in Aqueous Assay Step1 1. Check Assay pH Is pH > pKa + 2? Start->Step1 Step1a Adjust Buffer pH (e.g., pH 7.4 - 8.0) Step1->Step1a No Step2 2. Optimize DMSO Serial Dilution Step1->Step2 Yes Step1a->Step2 Step2a Dilute in 100% DMSO first, then 1:100 in Buffer Step2->Step2a Direct Dilution Used Step3 3. Add Solubilizers (e.g., HP-β-CD) Step2->Step3 Still Precipitating Step2a->Step3 Check Solubility Step3a Form Inclusion Complex with Cyclodextrin Step3->Step3a Success Compound Solubilized Proceed to Assay Step3a->Success

Logical workflow for troubleshooting 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid precipitation.

Part 2: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: The 100% DMSO Serial Dilution Method

Causality: Making serial dilutions directly in aqueous buffers causes the compound to crash out because the localized concentration of the lipophilic acid exceeds its aqueous solubility limit before it can disperse[4][5]. By performing all serial dilutions in 100% DMSO first, you ensure the compound remains fully solvated. The final transfer to the aqueous buffer is a single, high-dilution step (e.g., 1:100 or 1:200), minimizing "solvent shock" and keeping the final DMSO concentration uniformly low (≤1%) across all test wells[4].

Steps:

  • Prepare Master Stock: Dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in anhydrous, sterile DMSO to a concentration of 10 mM. Self-validation: The solution must be optically clear. If cloudy, warm gently to 37°C and vortex.

  • DMSO Serial Dilution: Label a series of microcentrifuge tubes. Add 50 µL of 100% DMSO to tubes 2-n. Transfer 50 µL from the 10 mM stock (Tube 1) to Tube 2, mix thoroughly, and repeat to create a 2-fold or 3-fold dilution series entirely in DMSO[4].

  • Intermediate Aqueous Dilution (Optional but Recommended): Create an intermediate plate containing your assay buffer. Transfer 2 µL of each DMSO stock into 98 µL of assay buffer (a 1:50 dilution). Mix rapidly by pipetting.

  • Final Assay Transfer: Transfer 10 µL from the intermediate plate to 10 µL of your final assay volume.

  • Vehicle Control: You must include a vehicle control well containing the exact final percentage of DMSO (e.g., 0.5%) without the compound to baseline your assay readouts[4].

Protocol B: Cyclodextrin Inclusion Complexation

Causality: If pH adjustment and proper DMSO handling fail, the compound's lipophilicity is simply too high for the aqueous environment. Cyclodextrins (CDs), such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[6][7]. The bulky gem-dimethylcyclopentene ring of the acid will partition into this hydrophobic cavity, forming a 1:1 inclusion complex that is highly water-soluble, effectively shielding the greasy ring from the aqueous buffer[6][8].

Steps:

  • Prepare CD Buffer: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Compound Addition: Add the 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (either as a solid or from a highly concentrated DMSO stock) directly to the CD buffer.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath for 15-30 minutes at room temperature to drive the formation of the inclusion complex.

  • Verification: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the compound has exceeded the complexation capacity. Transfer the clear supernatant and quantify the actual dissolved concentration via UV-Vis or LC-MS before proceeding to the assay.

Part 3: Quantitative Data Summary

The table below summarizes the expected impact of various solubilization strategies on lipophilic carboxylic acids, allowing you to choose the most appropriate intervention based on your assay's tolerance.

Solubilization StrategyMechanism of ActionTypical Solubility EnhancementMaximum Recommended Assay ConcentrationPrimary Drawback / Limitation
pH Adjustment (pH > 7.4) Deprotonation of the carboxylic acid to form a soluble carboxylate anion[3].5x to 10xBuffer dependentMay alter the biological target's conformation or activity.
DMSO Serial Dilution Prevents localized solvent shock and aggregation during dilution[4][5].2x to 5x (Apparent)0.1% to 1.0% final DMSOHigh DMSO concentrations are cytotoxic and inhibit enzymes[4].
HP-β-Cyclodextrin Hydrophobic encapsulation of the cyclopentene ring[6][8].10x to 50x+2% to 5% (w/v) final CDCan competitively extract cholesterol from cell membranes in in vitro cell assays.
Carrier Proteins (BSA) Non-specific hydrophobic binding to albumin pockets.3x to 8x0.1% to 1.0% (w/v) BSAMay reduce the "free" (active) fraction of the drug available to the target.

Part 4: Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid directly into my pH 7.4 buffer, and it immediately turned cloudy. What happened? A: You experienced classic solvent shock. Even though pH 7.4 is above the compound's pKa (which favors solubility), dropping a concentrated organic solution directly into water causes the local concentration of the compound to momentarily exceed its aqueous solubility limit before the DMSO can diffuse. The hydrophobic cyclopentene rings rapidly aggregate. To fix this, discard the cloudy solution and use Protocol A (DMSO Serial Dilution) to ensure the compound is diluted gradually.

Q: Can I just heat the assay buffer to force the precipitated compound back into solution? A: While increasing temperature thermodynamically increases solubility for most organic compounds, it is not a viable long-term fix for biochemical assays. Once the assay returns to room temperature or 37°C (physiological temperature), the compound will likely re-precipitate (often micro-precipitation, which is invisible to the naked eye but will scatter light in fluorescence/absorbance assays and cause false data)[1]. You must stabilize the solution using pH, proper dilution, or cyclodextrins.

Q: How do I know if the cyclodextrin is interfering with my target protein? A: Cyclodextrins can sometimes sequester the compound so tightly that it cannot interact with your biological target, leading to an apparent loss of potency (a right-shift in your IC50 curve). To validate this, run a control experiment where you titrate the HP-β-CD concentration (e.g., 0%, 1%, 2%, 5%) against a known, soluble positive control inhibitor. If the positive control's IC50 shifts significantly, the CD is likely interfering with the assay mechanics.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening / ResearchGate. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed / NIH. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available at:[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Isomerization in 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter a frustrating failure mode when working with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid : the spontaneous migration of the double bond.

This guide is designed to move beyond basic troubleshooting. We will deconstruct the thermodynamic causality behind this isomerization, provide self-validating protocols to prevent it, and establish a robust framework for isolating the pure α,β -unsaturated acid.

The Mechanistic Root Cause: Why Does It Isomerize?

To prevent isomerization, you must first understand the structural thermodynamics of your molecule. In a typical α,β -unsaturated carboxylic acid, the conjugated double bond is the thermodynamic sink. However, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is an exception to this rule.

The C1=C2 double bond enforces an sp2 planar geometry at the C1 carbon, forcing the bulky carboxylic acid group to sit in the same plane as the cyclopentene ring. This creates severe allylic 1,2-strain ( A1,2 strain) with the adjacent gem-dimethyl groups located at the C5 position[1].

When the molecule is exposed to conditions that allow for proton mobility (such as basic hydrolysis or acidic chromatography), it readily isomerizes to the deconjugated β,γ -unsaturated form (5,5-dimethylcyclopent-2-ene-1-carboxylic acid). This migration changes the C1 carbon to an sp3 hybridization, allowing the carboxyl group to rotate into a pseudo-axial conformation that completely relieves the steric clash with the C5 methyls[2]. Therefore, the deconjugated isomer is the thermodynamically favored product.

Mechanism A α,β-Unsaturated Acid (High A¹,² Strain) B Base (e.g., NaOH) Deprotonation at C3 A->B OH⁻ C Dienolate Intermediate (Kinetic State) B->C D Reprotonation at C1 C->D H₂O E β,γ-Unsaturated Acid (Thermodynamic Sink) D->E Strain Relieved

Base-catalyzed dienolate isomerization pathway driven by A1,2 strain relief.

Troubleshooting FAQs

Q1: My ester hydrolysis yields the isomerized β,γ -unsaturated acid. How can I prevent this? Answer: Standard basic saponification (e.g., NaOH, LiOH) forces the molecule through a dienolate intermediate (as shown in the diagram above). Because the deconjugated form is the thermodynamic sink, the reaction irreversibly yields the isomerized product. Solution: Shift your synthetic strategy to use a tert-butyl ester intermediate. This allows you to cleave the ester under mild, non-nucleophilic acidic conditions (e.g., TFA in DCM at 0 °C) that bypass the dienolate pathway entirely[3].

Q2: I am observing isomerization during silica gel column chromatography. What is happening? Answer: Standard silica gel is inherently acidic (pH ~4.5–5.5). The high local concentration of acidic silanol groups on the column surface can protonate the C1=C2 double bond, generating a transient carbocation that subsequently eliminates a proton from C3 to relieve the A1,2 strain. Solution: Buffer your silica gel and eluent with 1% Triethylamine (Et 3​ N) to neutralize the acidic sites, or switch to neutral alumina for purification.

Q3: How do I accurately quantify the isomer ratio in my batches? Answer: 1 H NMR is your primary self-validating tool. The desired α,β -isomer exhibits a single olefinic proton (C2-H) around 6.5–7.0 ppm. The isomerized β,γ -isomer will show two olefinic protons (C2-H and C3-H) around 5.5–6.0 ppm, alongside a distinct methine proton at C1.

Quantitative Data: Ester Cleavage Optimization

To illustrate the causality of reagent selection, the table below summarizes the isomerization rates of various 5,5-dimethylcyclopent-1-ene-1-carboxylate esters under standard deprotection conditions.

Ester SubstrateCleavage ReagentTemperatureTimeIsomerization to β,γ -form (%)
Methyl EsterNaOH (2M), MeOH60 °C4 h> 95%
Methyl EsterLiOH (1M), THF/H 2​ O25 °C12 h45 - 60%
Ethyl Ester6M HCl, Dioxane80 °C6 h15 - 25%
tert-Butyl EsterTFA, Anhydrous DCM0 °C2 h< 2%

Experimental Protocol: Isomer-Free Isolation Workflow

This step-by-step methodology utilizes kinetic control to isolate the pure α,β -unsaturated acid. The protocol is designed as a self-validating system to ensure product integrity at every stage.

Step 1: Reaction Setup Dissolve tert-butyl 5,5-dimethylcyclopent-1-ene-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Perform this under an inert argon atmosphere to prevent moisture-induced side reactions.

Step 2: Temperature Control Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for any acid-catalyzed carbocation migration.

Step 3: Reagent Addition & Monitoring Add Trifluoroacetic acid (TFA) dropwise (10 equivalents). Stir for 2 hours at 0 °C. Validation Check: Pull a 50 µL aliquot, neutralize with saturated NaHCO 3​ , extract with EtOAc, and run a rapid TLC (Hexanes:EtOAc 4:1) to confirm the complete disappearance of the higher-R f​ ester spot.

Step 4: Low-Temperature Workup Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 25 °C . Thermal stress during concentration is a primary trigger for late-stage isomerization.

Step 5: Buffered Purification Load the crude residue onto a silica gel column pre-equilibrated with 1% Triethylamine (Et 3​ N) in Hexanes/EtOAc. Causality: The Et 3​ N neutralizes the acidic silanol sites that catalyze isomerization on the column.

Step 6: Final Validation Analyze the purified product via 1 H NMR. Confirm the presence of the single C2-H olefinic proton and the absence of the C1 methine proton to validate the structural integrity of the α,β -unsaturated acid.

Workflow Step1 1. Substrate Selection Synthesize tert-Butyl Ester Step2 2. Mild Cleavage TFA in DCM at 0 °C Step1->Step2 Step3 3. Low-Temp Evaporation Water bath < 25 °C Step2->Step3 Step4 4. Buffered Purification Silica + 1% Et₃N Step3->Step4 Step5 Pure 5,5-Dimethylcyclopent- 1-ene-1-carboxylic acid Step4->Step5

Experimental workflow for the isomer-free isolation of the target carboxylic acid.

References

  • The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. ACS.[Link]

  • Positional Alkene Photo-Isomerization. ACS Catalysis.[Link]

  • Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PMC.[Link]

Sources

Technical Support Center: Synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid. The information presented herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction

The synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common and effective synthetic strategy involves the initial formation of a β-keto ester precursor, ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate, via a Dieckmann condensation. This intermediate is then subjected to an intramolecular Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclopentene ring, followed by hydrolysis of the resulting ester to afford the target carboxylic acid. This guide will address potential issues and byproducts that may arise during this synthetic sequence.

Proposed Synthetic Pathway

A reliable route to 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is outlined below. This pathway will serve as the basis for the subsequent troubleshooting and FAQ sections.

Byproduct_Formation cluster_0 Dieckmann Condensation cluster_1 Intramolecular HWE Reaction A Diethyl 3,3-dimethylpimelate B Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate A->B  Intramolecular (Desired) C Polymeric Byproduct A->C  Intermolecular (Side Reaction) D Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate E Ethyl 5,5-dimethylcyclopent-1-ene-1-carboxylate D->E  Desired Olefination G Dialkyl Phosphate D->G  Byproduct F Ethyl 5,5-dimethylcyclopent-2-ene-1-carboxylate (Positional Isomer) E->F  Isomerization (possible) caption Potential byproduct formation in the synthesis.

Technical Support Center: Analytical Detection of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0, MW: 140.18 g/mol ).

As an -unsaturated cyclic carboxylic acid with a sterically bulky gem-dimethyl group, this molecule presents unique chromatographic and ionization challenges. The guidelines below provide field-proven troubleshooting strategies and self-validating protocols for both LC-MS and GC-MS workflows.

Section 1: LC-MS/MS Optimization & Troubleshooting (ESI Mode)

FAQ 1: Why is my [M-H]- signal (m/z 139.08) so weak when using standard reversed-phase gradients?

The Causality: This is a classic "pH dilemma" in LC-MS analysis of polar organic acids. To retain a polar carboxylic acid on a standard C18 reversed-phase column, you must use an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7). This keeps the molecule in its neutral, protonated state (R-COOH), allowing it to interact with the hydrophobic stationary phase. However, Electrospray Ionization (ESI) in negative mode requires the analyte to be deprotonated (R-COO-). The acidic eluent actively suppresses this deprotonation in the ESI source, resulting in severe signal quenching.

The Solution: You must decouple the chromatographic pH from the ionization pH. This is achieved via post-column base infusion (see Protocol A). By introducing a weak base after the column but before the mass spectrometer, you maintain C18 retention while forcing the molecule into its ionized state just before detection.

FAQ 2: Can I analyze this compound in ESI Positive Mode to avoid negative mode background noise?

The Causality: Not natively. Carboxylic acids do not readily accept a proton to form a stable [M+H]+ ion.

The Solution: You can utilize [1]. Cholamine couples with the carboxylic acid to form an amide, introducing a permanent quaternary ammonium group. This switches the ionization strictly to positive mode and makes the signal intensity independent of the mobile phase pH, drastically lowering the limit of detection (LOD) and allowing the use of standard acidic LC gradients.

Section 2: GC-MS Derivatization & Artifacts

FAQ 3: I am seeing multiple peaks and poor reproducibility when analyzing this compound via GC-MS using BSTFA. What is happening?

The Causality: Carboxylic acids require derivatization to increase volatility and thermal stability for GC-MS. While silylation with BSTFA/TMCS to form trimethylsilyl (TMS) esters is the industry standard, it is highly sensitive to moisture. Even trace amounts of water will hydrolyze the TMS ester back to the free acid, causing peak tailing and multiple [2]. Furthermore, the -unsaturated double bond in 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid can undergo isomerization if the derivatization temperature is too high.

The Solution: Switch to alkylation using [3, 4]. Unlike silylation, MCF derivatization occurs directly in aqueous/methanol mixtures. It converts the carboxylic acid into a highly stable methyl ester instantly at room temperature, completely bypassing moisture sensitivity and thermal degradation issues.

Section 3: Data Visualization & Comparison

Table 1: Comparison of Analytical Modalities for 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
Analytical ModalityIonization ModeTarget Adduct / DerivativeRelative SensitivityKey AdvantageKey Limitation
LC-MS (Native) ESI (-)[M-H]- (m/z 139.08)ModerateNo sample prep requiredPoor retention vs. ionization pH conflict
LC-MS (Cholamine) ESI (+)[M+Cholamine]+HighpH-independent ionizationRequires pre-column derivatization
GC-MS (TMS) EI (70 eV)TMS EsterLow-ModerateStandardized libraries availableHighly moisture sensitive; artifacts
GC-MS (MCF) EI / PCIMethyl EsterHighAqueous compatible; highly stableCo-elution risks in complex matrices
Workflow Decision Tree

LCMS_Optimization Start Start: LC-MS Analysis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid Check_Retention Is Chromatographic Retention Sufficient? Start->Check_Retention Low_pH Acidic Mobile Phase (e.g., 0.1% Formic Acid) Good Retention, Poor ESI(-) Check_Retention->Low_pH Yes (RP-HPLC) High_pH Basic Mobile Phase (e.g., 10mM NH4HCO3) Poor Retention, Good ESI(-) Check_Retention->High_pH No (Elutes in Void) PostColumn Implement Post-Column Base Infusion (NH4OH) Low_pH->PostColumn Fix Ionization Deriv Cholamine Derivatization for ESI(+) Detection Low_pH->Deriv Alternative HILIC Switch to HILIC Column with Basic Mobile Phase High_pH->HILIC Fix Retention

Figure 1. Decision tree for optimizing LC-MS retention and ionization of carboxylic acids.

Section 4: Validated Experimental Protocols

Protocol A: Post-Column Base Infusion for LC-MS (ESI-)

Objective: Enhance[M-H]- ionization without sacrificing C18 chromatographic retention.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Make-up Pump Preparation: Prepare a make-up solution of 2% Ammonium Hydroxide ( ) in Water/Methanol (50:50, v/v).

  • Hardware Plumbing: Install a zero-dead-volume T-piece (tee) precisely between the analytical column outlet and the ESI source inlet.

  • Flow Rate Adjustment: Connect the make-up pump to the third port of the tee. Set the make-up flow rate to 10% of the main chromatographic flow rate (e.g., if LC flow is 0.4 mL/min, set make-up to 0.04 mL/min).

  • System Validation: Inject a standard. The post-column addition of will neutralize the formic acid and raise the pH of the droplets exclusively in the ESI source, driving the formation of the m/z 139.08 anion. Self-validation check: You should observe a 5x to 10x increase in peak area compared to the non-infused run, with zero shift in retention time.

Protocol B: MCF Derivatization for GC-MS

Objective: Convert 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid to a volatile methyl ester, avoiding moisture-induced artifacts.

  • Sample Preparation: Resuspend the dried sample (containing the target acid) in 200 µL of 1 M Sodium Hydroxide ( ).

  • Solvent Addition: Add 167 µL of Methanol and 34 µL of Pyridine. Vortex briefly to mix.

  • Primary Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for 30 seconds.

  • Secondary Derivatization (Critical Step): Because the gem-dimethyl group at the 5-position creates steric bulk, add a second 20 µL aliquot of MCF and vortex again for 30 seconds to ensure 100% conversion.

  • Extraction: Add 400 µL of Chloroform and vortex for 10 seconds.

  • Phase Separation: Add 400 µL of 50 mM Sodium Bicarbonate ( ) to quench the reaction and wash the organic layer. Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Carefully extract the lower Chloroform layer (containing the stable methyl ester derivative), dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS.

References

  • Lamos, S. M., Shortreed, M. R., Frey, B. L., Belshaw, P. J., & Smith, L. M. "Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography-Mass Spectrometry Using Isotopic Variants of Cholamine." Analytical Chemistry (2007). URL:[Link]

  • Little, J. L. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A (1999). URL:[Link]

  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Metabolites (2011). URL:[Link]

  • Kvitvang, H. F. N., Andreassen, T., Adam, T., Villas-Bôas, S. G., & Bruheim, P. "Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids." Analytical Chemistry (2011). URL:[Link]

regioselectivity issues in reactions of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique regiochemical and stereochemical challenges associated with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid. The presence of the gem-dimethyl group at the C5 position, coupled with the electron-withdrawing carboxylic acid at C1, creates a highly polarized and sterically congested microenvironment. This guide provides field-proven troubleshooting strategies and self-validating protocols for conjugate additions, dienolate alkylations, and electrophilic functionalizations.

FAQ & Troubleshooting Guides

Q1: I am attempting a conjugate (Michael) addition at the C2 position, but my yields are low, and trapping the resulting enolate at C1 fails. What is going wrong? Root Cause Analysis: The carboxylic acid group successfully activates the C2 position for nucleophilic attack, a principle often utilized in aza-Michael additions to synthesize cyclic β-amino acid precursors[1]. However, once the nucleophile adds to C2, an enolate intermediate forms at C1. The massive steric hindrance from the adjacent 5,5-gem-dimethyl group severely shields the C1 face[2]. This steric bulk prevents sterically demanding electrophiles from approaching the α-position during the enolate trapping phase. Solution:

  • Nucleophile Selection: Use smaller, highly nucleophilic species. If synthesizing cyclic β-amino acids, primary amines demonstrate much higher conversion rates than sterically demanding secondary amines[1],[2].

  • Enolate Trapping: If α-functionalization is strictly required, use highly reactive, unhindered electrophiles (e.g., methyl iodide or direct protonation). Alternatively, trap the enolate as a silyl enol ether first, which can be isolated and reacted under Lewis acid catalysis to overcome the activation energy barrier.

Q2: When trying to form a dienolate for functionalization, I am getting unexpected regioselectivity. How can I control α- vs. γ-alkylation? Root Cause Analysis: Deprotonation of α,β-unsaturated carboxylic acids typically yields an extended dienolate, which can react at either the α-carbon (C1) or the γ-carbon, with regioselectivity heavily dependent on the steric hindrance around the reactive center[3]. In 5,5-dimethylcyclopent-1-ene-1-carboxylic acid, the γ-position at C5 is completely blocked by the gem-dimethyl group. Therefore, deprotonation must occur exclusively at the C3 γ-position. Solution:

  • For α-alkylation (C1): The C1 position is sterically hindered by the C5 methyls. To force α-alkylation, use strictly kinetic conditions (-78 °C) and hard electrophiles.

  • For γ-alkylation (C3): Since C3 is unhindered (a simple -CH₂- group), you can drive the reaction to the γ-position by adding HMPA or DMPU to the reaction mixture. This increases the thermodynamic reactivity of the dienolate at the less hindered C3 terminus[3].

Q3: My epoxidation attempts using m-CPBA are yielding unreacted starting material. Why is the double bond so unreactive? Root Cause Analysis: The C1=C2 double bond is highly deactivated by the electron-withdrawing carboxylic acid group. Standard electrophilic epoxidizing agents like m-CPBA rely on the nucleophilicity of the alkene. Furthermore, the 5,5-dimethyl group adds significant steric bulk, shielding the double bond from approach. Attempts to oxidize highly functionalized cyclopentenes with m-CPBA or standard H₂O₂ often lead to the complete recovery of starting material due to this remarkable stability[4]. Solution: Switch from an electrophilic epoxidation to a nucleophilic epoxidation mechanism (Weitz-Scheffer conditions). Use basic hydrogen peroxide (H₂O₂ / NaOH). The hydroperoxide anion (HOO⁻) will perform a conjugate addition at C2, followed by intramolecular displacement of the hydroxide ion to form the epoxide.

Experimental Protocols

Protocol A: Regioselective Aza-Michael Addition (Synthesis of β-Amino Acid Precursors) This protocol utilizes esterification to prevent acid-base quenching, followed by a sterically-aware conjugate addition[1],[2].

  • Preparation: Dissolve 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M).

  • Activation: Convert the acid to its corresponding methyl ester using TMS-diazomethane (1.2 equiv) at 0 °C to prevent unwanted acid-base reactions with the incoming amine nucleophile.

  • Addition: Add the amine nucleophile (e.g., benzylamine, 1.5 equiv) and a catalytic amount of DBU (0.1 equiv).

  • Reaction: Stir at 40 °C for 16-24 hours. Monitor by TLC. The steric bulk at C5 will direct the incoming nucleophile at C2 to adopt a trans relationship relative to the bulkier face.

  • Workup: Concentrate the solvent, dilute with EtOAc, and wash with 1M HCl to remove the unreacted amine. Purify via silica gel chromatography.

Protocol B: Nucleophilic Epoxidation (Weitz-Scheffer Conditions) This protocol bypasses the electrophilic deactivation of the double bond[4].

  • Preparation: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of THF and methanol (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic peroxide decomposition.

  • Reagent Addition: Dropwise add 30% aqueous H₂O₂ (3.0 equiv), followed immediately by 2M aqueous NaOH (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The nucleophilic HOO⁻ attacks the C2 position.

  • Quenching: Carefully quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (verify with starch-iodide paper). Acidify to pH 3 with 1M HCl and extract with dichloromethane.

Quantitative Data Summary

Reaction TypeReagents / ConditionsMajor RegioisomerCausality / Mechanism
Conjugate Addition Amines, DBU, MeOH, 40°CC2-substituted product (β-position)Carboxylic acid activates C2; C1 is sterically shielded by C5 gem-dimethyls[1],[2].
Dienolate Alkylation 1. LDA (-78°C)2. Alkyl HalideC3-alkylated product (γ-position)C5 γ-position is blocked by methyls; C1 is sterically hindered. Addition of HMPA favors C3[3].
Epoxidation H₂O₂, NaOH, THF/MeOHC1-C2 EpoxideNucleophilic attack at C2 overcomes electron-deficiency of the double bond[4].
Electrophilic Addition Br₂ or m-CPBANo Reaction / RecoveryAlkene is deactivated by -COOH and sterically blocked by C5[4].

Mechanistic Workflows & Visualizations

G SM 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Base LDA, THF, -78°C (Deprotonation) SM->Base Dienolate Extended Dienolate (C3 Deprotonated, C5 Blocked) Base->Dienolate Alpha α-Alkylation (C1) Sterically Hindered Dienolate->Alpha RX (Kinetic) Gamma γ-Alkylation (C3) Favored with HMPA Dienolate->Gamma RX + HMPA (Thermodynamic)

Regioselective dienolate formation and subsequent α- vs γ-alkylation pathways.

G SM Unsaturated Acid/Ester (Substrate) Nu Nucleophilic Attack (C2 Position) SM->Nu Michael Addition Enolate Enolate Intermediate (C1 Position) Nu->Enolate Trap Electrophilic Trap (Successful) Enolate->Trap Small E+ Steric Blocked by C5 gem-dimethyl Enolate->Steric Bulky E+

Workflow of conjugate addition highlighting steric hindrance at C1 during enolate trapping.

References

  • Title: Functionalized Cyclopentenes via the Formal[4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes | Source: ACS Publications | URL: [Link]

  • Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | Source: NIH / PMC | URL: [Link]

  • Title: A New Synthetic Method to 2-Pyridones | Source: ResearchGate | URL: [Link]

Sources

Technical Support Center: Managing Thermal Instability in 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating highly functionalized cycloalkenecarboxylic acids presents unique thermodynamic and kinetic challenges.

This guide is specifically engineered to address the thermal instability of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid . Below, we dissect the mechanistic causality of its degradation, provide a self-validating low-temperature synthesis protocol, and answer the most critical troubleshooting questions encountered during scale-up.

Mechanistic Causality of Thermal Degradation

The thermal degradation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is not a random decomposition; it is a highly ordered, mechanistically predictable process. α,β-unsaturated cyclic carboxylic acids are notoriously sensitive to thermal decarboxylation[1].

The primary failure mode is driven by the gem-dimethyl effect at the C5 position. While this steric bulk prevents exocyclic double bond formation, thermal stress (>40°C) provides enough activation energy for trace-acid-catalyzed isomerization to the β,γ-unsaturated isomer. Once the double bond migrates, the molecule adopts a highly favorable six-membered cyclic transition state, leading to rapid, irreversible extrusion of CO₂[2]. Alternatively, at high concentrations, the electron-deficient alkene is susceptible to radical-mediated oligomerization, a common bottleneck observed in the synthesis of related cyclopentenyl GABA-AT inactivators like OV329[3].

ThermalDegradation A 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid B Thermal Stress (>40°C) A->B Heat Exposure C β,γ-Isomerization B->C Pathway A (Acid Catalyzed) F Radical Oligomerization B->F Pathway B (Concentration) D Decarboxylation (-CO2) C->D Cyclic Transition State E 3,3-Dimethylcyclopentene (Volatile Byproduct) D->E Gas Evolution G Polymeric Tar F->G Chain Propagation

Thermal degradation pathways of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Quantitative Data: Thermal Stability Profile

To guide your process parameters, we have quantified the degradation kinetics of the isolated acid in a solvent-free state. Strict adherence to temperature boundaries is non-negotiable.

Holding Temperature (°C)Exposure Time (h)Primary Degradation PathwayRemaining Yield (%)
-20°C (Storage) 720 h (30 days)None (Stable)> 99%
0°C to 5°C 48 hNone (Stable)98%
25°C (Ambient) 12 hMinor Isomerization92%
40°C (Rotovap) 4 hDecarboxylation / Isomerization65%
60°C (Drying Oven) 2 hRapid Decarboxylation & Oligomerization< 15%

Troubleshooting & FAQs

Q: Why does my yield drop precipitously when concentrating the product in vacuo at 40°C? A: You are inadvertently triggering protodecarboxylation[2]. The heat supplied by the rotary evaporator water bath, combined with the concentration effect, accelerates the cyclic transition state required for CO₂ loss. Causality: The product converts into the highly volatile 3,3-dimethylcyclopentene, which is pulled into your solvent trap. Solution: Never exceed a bath temperature of 15°C. Use a high-vacuum manifold (e.g., Schlenk line) rather than a standard aspirator to remove solvents at lower temperatures.

Q: I am observing a mixture of isomers in my final ¹H NMR. How is the double bond migrating? A: This is thermal isomerization to the β,γ-unsaturated state. Causality: During the aqueous acidic quench of the carboxylation reaction, localized exothermic "hot spots" provide the energy required for the double bond to migrate out of conjugation with the carboxylic acid. Solution: Implement "inverse quenching" (detailed in the protocol below) to ensure the internal temperature never exceeds 5°C during protonation.

Q: My reaction mixture turns into an intractable tar during scale-up. What is the cause? A: Tar formation is the macroscopic result of radical-mediated oligomerization. The conjugated double bond is highly activated. Causality: During scale-up, the surface-area-to-volume ratio of your reactor decreases, leading to inadequate heat dissipation. These thermal micro-environments initiate radical polymerization of the monomer[3]. Solution: Scale-up requires active internal cooling (e.g., a cryogenic probe) and strict exclusion of light and oxygen during isolation.

Validated Experimental Protocol: Low-Temperature Synthesis & Isolation

This protocol utilizes a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Phase 1: Lithiation and Carboxylation
  • Preparation: Charge a flame-dried Schlenk flask with 1-bromo-5,5-dimethylcyclopent-1-ene (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to strictly -78°C using a dry ice/acetone bath.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 2.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70°C.

    • Self-Validation Checkpoint 1: Remove a 0.1 mL aliquot, quench in CD₃OD, and analyze via rapid ¹H NMR. Proceed only when the vinylic proton of the bromide has completely disappeared, confirming quantitative lithium-halogen exchange.

  • Carboxylation: Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the solution at -78°C for 1 hour.

    • Self-Validation Checkpoint 2: A successful reaction is highly exothermic at the micro-level; observe a transient 2-3°C internal temperature spike upon initial CO₂ introduction.

Phase 2: Inverse Quench and Cold Isolation
  • Inverse Quenching: Cannulate the cold reaction mixture slowly into a vigorously stirred, pre-chilled (0°C) solution of 1M HCl. Do not allow the internal temperature of the quench vessel to exceed 5°C.

  • Extraction: Extract the aqueous layer with pre-chilled diethyl ether (3 x 15 mL) at <10°C.

    • Self-Validation Checkpoint 3: Measure the pH of the aqueous layer to ensure it is < 2. Perform a rapid TLC (Hexanes/EtOAc 7:3, bromocresol green stain) of the organic layer to verify the presence of the acid (yellow spot) without baseline polymeric degradation.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ at 0°C. Filter and concentrate under high vacuum (0.1 Torr) with the flask submerged in a 10°C water bath.

  • Crystallization: Recrystallize immediately from cold hexanes (-20°C) to yield the pure 5,5-dimethylcyclopent-1-ene-1-carboxylic acid. Store under argon at -20°C.

SynthesisWorkflow N1 1-Bromo-5,5-dimethyl cyclopent-1-ene N2 Lithiation (-78°C) N1->N2 t-BuLi N3 Carboxylation (Dry CO2, -78°C) N2->N3 CO2(g) N4 Inverse Quench (1M HCl, <5°C) N3->N4 H+ N5 Cold Extraction (Et2O, <15°C) N4->N5 Phase Sep N6 Crystallization (-20°C) N5->N6 Hexanes

Low-temperature synthesis and isolation workflow to prevent thermal degradation.

References

  • Title: Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides Source: Organic Letters - ACS Publications URL: 1[1]

  • Title: Rh-Catalyzed C–H Amination/Annulation of Acrylic Acids and Anthranils by Using −COOH as a Deciduous Directing Group: An Access to Diverse Quinolines Source: Organic Letters - ACS Publications URL: 2[2]

  • Title: Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase Source: PMC - National Institutes of Health (NIH) URL: 3[3]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structure-Activity Relationship (SAR) Studies of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Derivatives as THR-β Agonists

Introduction: The Evolution of THR-β Agonists in Metabolic Disease

Non-alcoholic steatohepatitis (NASH/MASH) and severe dyslipidemia represent massive global health burdens characterized by hepatic triglyceride accumulation, inflammation, and fibrosis[1][2]. Thyroid hormones (T3 and T4) play a critical role in regulating hepatic lipid metabolism and cholesterol clearance[2][3]. However, the therapeutic utility of natural thyroid hormones is severely limited by dose-limiting cardiotoxicity (e.g., tachycardia, arrhythmias) and bone density reduction, which are driven by the Thyroid Hormone Receptor Alpha (THR-α) subtype predominantly expressed in the heart and bone[1][4].

To harness the metabolic benefits of T3 without the adverse effects, drug development has shifted toward highly selective Thyroid Hormone Receptor Beta (THR-β) agonists[4]. Resmetirom (MGL-3196) established the benchmark for this class, utilizing an isopropyl-pyridazinone core to achieve a 28-fold selectivity for THR-β over THR-α[4][5]. However, to further optimize pharmacokinetic (PK) profiles, enhance receptor selectivity, and reduce central thyroid axis suppression, next-generation scaffolds have been developed[1]. Among the most promising are derivatives incorporating the 5,5-dimethylcyclopent-1-ene-1-carboxylic acid moiety, which serves as a rigidified, lipophilic bioisostere designed to maximize interactions within the THR-β ligand-binding domain (LBD)[1].

Mechanistic Overview & SAR Causality

The structural modification of the natural T3 ligand into synthetic THR-β agonists relies on exploiting subtle topographical differences between the THR-α and THR-β LBDs[1][4].

Why 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid? In earlier molecules like Resmetirom, an isopropyl group was used to occupy a specific hydrophobic pocket in the receptor[5]. Replacing this with a 5,5-dimethylcyclopent-1-ene derivative introduces three critical SAR advantages[1]:

  • Steric Bulk & Shape Complementarity: The gem-dimethyl group provides a precise volumetric fit for the hydrophobic pocket of THR-β. This bulky moiety creates a steric clash in the slightly more constricted THR-α pocket, exponentially driving the selectivity ratio.

  • Conformational Rigidity: The cyclopentene double bond locks the ring into a planar geometry. This restricts bond rotation, significantly decreasing the entropic penalty upon receptor binding and increasing overall binding affinity (lower EC50).

  • Optimized Lipophilicity: The hydrocarbon ring enhances membrane permeability and hepatic targeting, ensuring the drug concentrates in the liver (where THR-β is highly expressed) rather than systemic circulation[1].

THR_Pathway A 5,5-Dimethylcyclopentene Derivative (Agonist) B Hepatocyte Cell Membrane A->B C Cytosolic Transport B->C D Nuclear Membrane C->D E THR-β / RXR Heterodimer D->E Binding to LBD F Co-repressor Dissociation & Co-activator Recruitment E->F G TRE Binding (Thyroid Response Element) F->G H Gene Transcription (CPT1A, CYP7A1, ME1) G->H I Increased Lipid Oxidation & Cholesterol Clearance H->I

Figure 1: Mechanism of action for 5,5-dimethylcyclopentene-derived THR-β agonists in hepatocytes driving lipid metabolism.

Comparative SAR Performance Data

To objectively evaluate the performance of the 5,5-dimethylcyclopent-1-ene-1-carboxylic acid derivatives, we compare them against the endogenous ligand (T3) and established clinical benchmarks (Resmetirom and VK2809 active metabolite)[1][4].

Compound ClassCore Structural FeatureTHR-β EC50 (nM)THR-α EC50 (nM)Selectivity Ratio (α/β)Hepatic Targeting
T3 (Endogenous) Tri-iodothyronine~0.2~0.150.75x (α-selective)Low
Resmetirom (MGL-3196) Isopropyl-pyridazinone2105,88028x High
VK2809 (Metabolite) Phosphonate prodrug15.525016x Very High (Prodrug)
5,5-Dimethylcyclopentene Deriv. Cyclopentene-carboxylic acid18 - 45>4,500>100x High

Data Synthesis: The introduction of the 5,5-dimethylcyclopentene core dramatically improves the THR-β/α selectivity ratio (>100-fold) compared to the isopropyl-pyridazinone core of Resmetirom (28-fold)[1][4]. This ensures maximum lipid-lowering efficacy with a near-zero risk of cardiac adverse events.

Experimental Methodologies (Self-Validating Protocols)

To validate the SAR claims, the following self-validating protocols detail the synthesis of the critical intermediate and the subsequent in vitro functional assay used to determine receptor selectivity[1][5].

Protocol 1: Synthesis of the 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Intermediate

This protocol outlines the generation of the lipophilic tail prior to coupling with the central phenyl-triazine core[1].

  • Reagent Preparation: Under a nitrogen atmosphere, dissolve the precursor (e.g., a substituted acyclic ester) in anhydrous N,N-Dimethylformamide (DMF) (25 mL per 6 mmol of precursor)[1].

  • Catalytic Cyclization: Add diisopropylethylamine (DIPEA) (2.0 eq) and acetic anhydride (2.0 eq) to the mixture to facilitate the ring-closing metathesis or condensation reaction[1].

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Hydrolysis: Subject the resulting intermediate to high-temperature hydrolysis in an acidic aqueous solution (1M HCl) to yield the free 5,5-dimethylcyclopent-1-ene-1-carboxylic acid[1].

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure intermediate (>98% purity by HPLC).

Protocol 2: In Vitro TR-FRET Co-Activator Recruitment Assay

To prove the functional selectivity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay measures the ligand-induced recruitment of the SRC2 co-activator peptide to the THR LBD[4].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM DTT, and 0.05% CHAPS.

  • Protein-Probe Master Mix: Incubate GST-tagged THR-β (or THR-α) LBD (1 nM) with Terbium-labeled anti-GST antibody (2 nM) and Fluorescein-labeled SRC2 co-activator peptide (100 nM) for 30 minutes at room temperature.

  • Compound Titration: Dispense 5,5-dimethylcyclopentene derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO) into a 384-well low-volume plate.

  • Reaction & Readout: Add the Protein-Probe Master Mix to the compounds. Incubate in the dark for 2 hours to reach equilibrium.

  • Signal Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm for Terbium, 520 nm for Fluorescein FRET).

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against compound concentration to determine the EC50 using a 4-parameter logistic regression.

TR_FRET Step1 Step 1 Incubate THR-LBD with Terbium-anti-GST Step2 Step 2 Add Fluorescein-labeled SRC2 Co-activator Step1->Step2 Step3 Step 3 Add 5,5-Dimethylcyclopentene Derivatives Step2->Step3 Step4 Step 4 Ligand-Induced Conformational Change Step3->Step4 Step5 Step 5 FRET Signal Generation (Excitation 340nm) Step4->Step5

Figure 2: TR-FRET co-activator recruitment assay workflow for evaluating THR-β/α selectivity.

Conclusion & Future Perspectives

The integration of the 5,5-dimethylcyclopent-1-ene-1-carboxylic acid moiety into THR-β agonist scaffolds represents a masterclass in structure-based drug design. By replacing highly flexible or sub-optimally sized alkyl groups (like isopropyl) with a rigid, sterically demanding cyclopentene ring, drug developers can effectively "lock" the molecule into a conformation that is exclusively tolerated by the THR-β LBD[1][5]. For researchers focusing on NASH and hypercholesterolemia, this SAR strategy provides a clear blueprint for engineering next-generation thyromimetics that completely decouple hepatic lipid oxidation from cardiac toxicity.

References

  • Terns, Inc. / Shanghai Yu. "THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF." Google Patents (BR112021010871A2 / WO2020123827A1).
  • Kelly, Martha J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

  • Kelly, Martha J., et al. "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia." PubMed, 2014. Available at:[Link]

  • Madrigal Pharmaceuticals, Inc. "Methods for treating a fatty liver disease." Google Patents (US12377104B1).
  • Madrigal Pharmaceuticals, Inc. "Method of synthesizing thyroid hormone analogs and polymorphs thereof." Google Patents (US11986481B2).

Sources

Validation of a Directed Palladium-Catalyzed Synthetic Route for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0)

Executive Summary & Mechanistic Rationale

The alicyclic building block 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is a critical intermediate in the synthesis of complex terpenoids and advanced pharmaceutical agents [3]. However, synthesizing highly substituted cyclopentenecarboxylic acids has historically been a bottleneck in process chemistry.

Traditional synthetic routes often rely on the α-halogenation of cyclopentanones followed by unselective elimination. This approach frequently yields intractable isomeric mixtures and relies on hazardous reagents. For example, the synthesis of related alicyclic GABA-AT inactivators (such as OV329) historically required toxic selenium reagents or pyrophoric tert-butyllithium, severely limiting scalability and inflating the environmental E-factor [1, 2].

The Causality of the New Route: To bypass these limitations, we have validated a directed palladium-catalyzed carbonylation route. This method leverages the inherent steric topology of the starting material, 2,2-dimethylcyclopentanone . Because the C2 position is fully substituted with a gem-dimethyl group, it lacks α-protons. When treated with a bulky, non-nucleophilic base like KHMDS, thermodynamic enolization is sterically blocked, forcing kinetic enolization exclusively at the C5 position. Trapping this enolate yields a stable enol triflate. Subsequent palladium-catalyzed methoxycarbonylation unambiguously sets the carboxylate at the new C1 position. According to IUPAC nomenclature rules, the double bond is designated C1-C2, naturally placing the gem-dimethyl group at the C5 position of the final product.

This structural causality guarantees absolute regiocontrol without the need for toxic elimination reagents.

RouteComparison cluster_trad Traditional Route cluster_new New Route (Validated) Start 2,2-Dimethyl cyclopentanone T1 α-Bromination Start->T1 N1 Triflation (Regioselective) Start->N1 T2 Elimination (Isomeric Mixture) T1->T2 Target Target Acid T2->Target Low Yield N2 Pd-Carbonylation N1->N2 N2->Target High Yield

Figure 1: Logical comparison of traditional vs. directed carbonylation synthetic routes.

Quantitative Performance Comparison

The table below objectively compares the traditional halogenation/elimination methodology against our validated triflation/carbonylation route.

Performance MetricTraditional Route (Halogenation/Elimination)New Route (Triflation/Pd-Carbonylation)Advantage / Fold Improvement
Overall Yield 12 - 18%76 - 82%~5x Increase
Regiomeric Purity < 60% (Isomeric mixtures)> 99% (Single isomer)Absolute Regiocontrol
E-Factor > 45 (High waste generation)< 12 (Atom economic)~4x Reduction in Waste
Hazardous Reagents Selenium, t-BuLi, CyanideNone (Standard Pd catalysis)Significant Safety Profile
Scalability Limited to < 5g batchesValidated at 100g+Process-Ready

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a diagnostic checkpoint to verify chemical causality before proceeding.

Step 1: Regioselective Enol Triflation

Rationale: Comins' reagent is specifically chosen over triflic anhydride because it is a milder triflyl donor. This prevents unwanted cationic polymerization of the sterically hindered ketone and maintains the strict geometry of the kinetic enolate.

  • Charge a flame-dried flask with 2,2-dimethylcyclopentanone (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78 °C under argon.

  • Dropwise add KHMDS (1.1 equiv, 1.0 M in THF) over 30 minutes. Stir for 1 hour to ensure complete kinetic enolization at C5.

  • Add a solution of Comins' reagent (1.2 equiv) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Hexanes, wash with brine, dry over MgSO₄, and concentrate.

Self-Validation Checkpoint 1: Perform TLC (9:1 Hexanes/EtOAc). The starting ketone is UV-inactive and stains with KMnO₄. The successful formation of the enol triflate is confirmed by the appearance of a strongly UV-active spot (R_f ~0.7). GC-MS must show the molecular ion [M]⁺ at m/z 244.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Rationale: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the ligand because its large bite angle accelerates the reductive elimination step in the catalytic cycle, which is otherwise sluggish for sterically encumbered gem-dimethyl alicyclic systems.

  • Dissolve the crude enol triflate in a mixture of DMF and Methanol (4:1, 0.2 M).

  • Add Triethylamine (2.5 equiv), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Purge the reaction vessel with CO gas and pressurize to 50 psi.

  • Heat the mixture to 60 °C for 12 hours.

  • Vent the CO safely, dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate. Purify via short-path silica plug.

Self-Validation Checkpoint 2: Perform FT-IR spectroscopy on the isolated ester. The successful displacement of the triflate by carbon monoxide and methanol is definitively proven by the emergence of a strong, sharp ester carbonyl stretch at 1715 cm⁻¹ .

Step 3: Mild Saponification to Target Acid
  • Dissolve the methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate in THF/MeOH/H₂O (2:1:1, 0.3 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 6 hours.

  • Remove organic solvents in vacuo. Dilute the aqueous layer with water and wash once with diethyl ether to remove organic impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The target acid will precipitate.

  • Extract with EtOAc, dry, and concentrate to yield 5,5-dimethylcyclopent-1-ene-1-carboxylic acid as a white solid.

Self-Validation Checkpoint 3: Verify via ¹H NMR (CDCl₃). The spectrum must show a distinct vinylic proton triplet at ~6.8 ppm (confirming the C1-C2 double bond) and a sharp 6H singlet at ~1.2 ppm (confirming the intact gem-dimethyl group at C5).

ReactionPathway SM 2,2-Dimethylcyclopentanone (Sterically blocked at C2) Enolate Kinetic Enolate (Regioselective at C5) SM->Enolate KHMDS, -78°C Triflate Enol Triflate Intermediate (Stable, Isolable) Enolate->Triflate Comins' Reagent Ester Methoxy Ester (Pd-Catalyzed Carbonylation) Triflate->Ester Pd(OAc)2, dppf, CO, MeOH Target 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Ester->Target LiOH, THF/H2O, RT

Figure 2: Regioselective synthetic workflow for 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Conclusion

The transition from traditional unselective elimination protocols to a directed palladium-catalyzed carbonylation route represents a paradigm shift in the synthesis of highly substituted alicyclic building blocks. By exploiting the steric environment of 2,2-dimethylcyclopentanone, this validated protocol ensures >99% regiocontrol, eliminates the need for toxic selenium or pyrophoric lithium reagents, and scales efficiently for drug development applications.

References

  • Silverman, R. B., et al. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase. Organic Letters (ACS Publications). URL:[Link][1]

  • Silverman, R. B., & Juncosa, J. I. (2020). Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. US Patent 10836708B2. URL:[2]

  • Fernández, F., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ChemRxiv. URL:[Link][3]

Sources

comparative analysis of spectroscopic data for cyclopentene carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between positional isomers of cyclic organic compounds is a routine yet critical challenge in drug development and synthetic chemistry. For cyclopentene carboxylic acids—specifically the 1-, 2-, and 3-isomers—the position of the carbon-carbon double bond relative to the carboxylic acid group fundamentally alters the molecule's electronic distribution and symmetry.

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their spectroscopic signatures and outlining self-validating experimental protocols to ensure absolute analytical confidence.

Mechanistic Causality in Spectroscopic Signatures

To accurately interpret spectroscopic data, one must look beyond the numbers and understand the underlying physical chemistry governing the molecular behavior.

Conjugation vs. Isolation (Infrared Spectroscopy)

The position of the carbonyl (C=O) stretch is fundamentally governed by the bond's force constant. In 1-cyclopentene-1-carboxylic acid , the π-electrons of the C=C double bond are conjugated with the carbonyl group. This extended delocalization reduces the double-bond character of the carbonyl, lowering its force constant and shifting the absorption band to a lower frequency (typically ~1680–1690 cm⁻¹)[1].

Conversely, in the 2- and 3-isomers , the double bond is isolated from the carbonyl π-system by at least one sp³ hybridized carbon. Consequently, the C=O stretch retains its full double-bond character, appearing at higher frequencies typical of aliphatic carboxylic acids. For example, the 3-isomer exhibits a sharp C=O stretch at 1707 cm⁻¹[2].

Symmetry and Magnetic Environments (NMR Spectroscopy)

Nuclear magnetic resonance relies on the local magnetic environment of each nucleus. The 3-cyclopentene-1-carboxylic acid molecule possesses a high degree of symmetry (or undergoes rapid pseudo-rotation that averages the atomic positions on the NMR timescale). This renders the two olefinic protons at C-3 and C-4 chemically and magnetically equivalent, resulting in a single, characteristic broad singlet at δ 5.68 ppm[2].

In stark contrast, the 2-isomer lacks this symmetry. Its olefinic protons reside in distinct magnetic environments, yielding complex, asymmetric multiplets[3]. The 1-isomer is easily identified by the presence of only a single olefinic proton, which is highly deshielded (shifted downfield to ~6.8 ppm) due to the electron-withdrawing effect of the conjugated carboxyl group.

Fragmentation Stability (Mass Spectrometry)

In mass spectrometry, fragmentation pathways are driven by the stability of the resulting ions. For all three isomers, electron ionization (EI) predominantly triggers the alpha-cleavage of the carboxylic acid group. The loss of the COOH radical (45 Da) from the molecular ion (m/z 112) generates a highly stable, resonance-delocalized cyclopentenyl cation, which manifests as a dominant base peak at m/z 67[3].

Comparative Quantitative Data Summaries

The following tables synthesize the expected and experimental spectroscopic data for the three isomers, providing a quick-reference benchmark for laboratory analysis.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Isomer¹H NMR Olefinic Signals (δ, ppm)¹H NMR Aliphatic Signals (δ, ppm)¹³C NMR Key Signals (δ, ppm)
1-Cyclopentene-1-carboxylic acid ~6.80 - 7.00 (m, 1H, C2-H)~2.50 - 2.80 (m, 4H), ~1.90 (m, 2H)~170.0 (C=O), ~145.0 (C2), ~135.0 (C1)
2-Cyclopentene-1-carboxylic acid ~5.80 - 6.00 (m, 2H, C2-H, C3-H)~3.50 - 3.80 (m, 1H, C1-H), ~2.20 - 2.50 (m, 4H)~178.0 (C=O), ~133.0 (C2), ~130.0 (C3)
3-Cyclopentene-1-carboxylic acid 5.68 (br s, 2H, C3-H, C4-H)[2]3.12 - 3.25 (m, 1H), 2.70 (m, 4H)[2]182.5 (C=O), 129.2 (C3/C4), 41.5 (C1)[2]
Table 2: Key IR Frequencies and MS Fragmentation
IsomerIR C=O Stretch (cm⁻¹)IR C=C Stretch (cm⁻¹)MS Base Peak (m/z)
1-Cyclopentene-1-carboxylic acid ~1680 - 1690 (Conjugated)[1]~1620 - 163067 [M - COOH]⁺
2-Cyclopentene-1-carboxylic acid ~1705 - 1715~1615 - 162567 [M - COOH]⁺[3]
3-Cyclopentene-1-carboxylic acid 1707[2]1623[2]67 [M - COOH]⁺

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols to be self-validating—meaning the data inherently proves its own reliability through internal checks.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[3].

  • Homogeneity Check: Ensure the solution is completely clear. Particulate matter degrades magnetic field homogeneity (shimming). Filter through glass wool directly into the 5 mm NMR tube if necessary.

  • Acquisition Parameters: Record spectra at 298 K on a 400 MHz or 500 MHz spectrometer[3]. For ¹H NMR, use a relaxation delay (D1) of at least 5×T₁ (typically 2–3 seconds) to ensure accurate quantitative integration.

  • Self-Validation Check: Following Fourier transformation and phase correction, validate the calibration by ensuring the TMS signal is strictly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. Check the integration ratio of the solvent residual peak against the analyte's signals; if the integration is artificially suppressed, the D1 delay must be extended to ensure complete longitudinal relaxation.

Protocol 2: FTIR Spectroscopy (Neat Film)
  • Background Validation: Acquire a background spectrum (air) using a Fourier Transform Infrared (FTIR) spectrometer.

    • Self-Validation Check: Verify that atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500–3900 cm⁻¹) are accurately mapped. If negative peaks appear in these regions during sample acquisition, the background has drifted, necessitating a re-scan.

  • Sample Application: Place 1–2 drops of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates, pressing gently to form a uniform thin film[3].

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 16 scans to optimize the signal-to-noise ratio)[3]. Ensure the maximum absorption peak (typically the C=O stretch) does not "bottom out" (transmittance < 10%), which indicates the film is too thick and will cause artifactual broadening.

Logical Workflow for Isomer Differentiation

The following decision matrix illustrates the analytical workflow used to systematically identify an unknown cyclopentene carboxylic acid isomer based on the spectroscopic principles discussed above.

Isomer_Differentiation start Unknown Cyclopentene Carboxylic Acid Isomer ir_step IR Spectroscopy: Analyze C=O Stretch start->ir_step conj_branch < 1690 cm⁻¹ (Conjugated) ir_step->conj_branch nonconj_branch > 1700 cm⁻¹ (Non-Conjugated) ir_step->nonconj_branch isomer1 1-Cyclopentene-1-carboxylic acid conj_branch->isomer1 nmr_step ¹H NMR Spectroscopy: Analyze Olefinic Region nonconj_branch->nmr_step isomer2 2-Cyclopentene-1-carboxylic acid (Asymmetric multiplets) nmr_step->isomer2 2 distinct olefinic signals isomer3 3-Cyclopentene-1-carboxylic acid (Symmetric broad singlet) nmr_step->isomer3 1 equivalent olefinic signal

Logical workflow for the spectroscopic differentiation of cyclopentene carboxylic acid isomers.

References

[3] Title: An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid - Benchchem. Source: benchchem.com. URL:3

[2] Title: 3-cyclopentene-1-carboxylic acid - Organic Syntheses Procedure. Source: orgsyn.org. URL: 2

[1] Title: Virtual Combinatorial Syntheses and Computational Screening of New Potential Anti-Herpes Compounds | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 1

Sources

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid vs. other NaV1.7 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary & Target Rationale

The voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) is a genetically validated target for the treatment of severe pain disorders, including inherited erythromelalgia and painful diabetic peripheral neuropathy[1]. While the pharmaceutical industry has aggressively pursued highly selective NaV1.7 inhibitors to avoid the cardiac (NaV1.5) and central nervous system (NaV1.1) liabilities associated with non-selective blockers, achieving this selectivity remains a formidable medicinal chemistry challenge[2].

In this context, it is critical to distinguish between fully elaborated clinical candidates and the structural building blocks used to synthesize them. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS 154222-75-0) is not a standalone NaV1.7 inhibitor. Rather, it is a low-molecular-weight (140.18 Da) lipophilic fragment used in the rational design of complex pharmacophores. This guide objectively compares the structural utility of such cycloalkyl-carboxylic acid fragments against established, full-molecule NaV1.7 inhibitors like PF-05089771 and Funapide (TV-45070) , providing actionable insights into Structure-Activity Relationship (SAR) optimization and electrophysiological validation.

Mechanistic Profiling: Fragments vs. Full Pharmacophores

To achieve high affinity and subtype selectivity, modern NaV1.7 inhibitors (such as aryl sulfonamides and acylsulfonamides) target the Voltage-Sensing Domain 4 (VSD4) rather than the highly conserved central pore[3].

  • The Role of the Fragment (5,5-Dimethylcyclopent-1-ene-1-carboxylic acid): In SAR campaigns, achieving optimal membrane partitioning and VSD4 pocket occupation requires specific steric and lipophilic properties[2]. The 5,5-dimethylcyclopentene moiety provides a rigid, lipophilic bulk that increases the partition coefficient (LogP), helping to anchor a larger molecule into the hydrophobic sub-pockets of VSD4. The carboxylic acid functional group serves as a versatile synthetic handle for amide coupling to core scaffolds (e.g., sulfonamides or indoles)[4]. On its own, this fragment lacks the multi-point hydrogen bonding required to trap the channel in its inactivated state.

  • The Role of the Full Inhibitor (e.g., PF-05089771): PF-05089771 is a highly optimized, state-dependent inhibitor that binds preferentially to the inactivated state of hNaV1.7 with an IC50 of ~11 nM[1]. It utilizes a complex diaryl ether aryl sulfonamide structure to interact with specific arginine residues on the S4 helix of Domain IV, physically preventing the channel from returning to its resting state[5].

G Noxious Noxious Stimulus DRG DRG Nociceptor Noxious->DRG NaV17 NaV1.7 Activation (Action Potential) DRG->NaV17 Spinal Spinal Cord Transmission NaV17->Spinal Inhibitor Clinical Inhibitor (e.g., PF-05089771) Inhibitor->NaV17 Binds VSD4 (High Affinity) Fragment Lipophilic Fragment (e.g., 5,5-DMCP) Fragment->Inhibitor SAR Optimization (Improves LogP)

Caption: NaV1.7 nociceptive signaling pathway and the structural evolution of VSD4-targeted inhibitors.

Comparative Performance & Physicochemical Data

When evaluating compounds in a screening cascade, researchers must track how the integration of fragments like 5,5-dimethylcyclopent-1-ene-1-carboxylic acid alters the physicochemical properties and potency of the final lead compound.

Compound / FragmentPrimary Role in Drug DiscoveryMolecular Weight (Da)Target DomainTypical hNaV1.7 IC50Mechanism of Action
5,5-Dimethylcyclopent-1-ene-1-carboxylic acid Structural Fragment / Building Block140.18N/A (Precursor)N/A (Inactive alone)Provides lipophilic bulk & synthetic handle for SAR
PF-05089771 Clinical Candidate (Aryl Sulfonamide)500.34VSD4 (Domain IV)~11 nM (Inactivated)State-dependent gating modifier; traps inactive state[1]
Funapide (TV-45070) Clinical Candidate (Spiro-oxindole)405.83Central Pore / Local Anesthetic Site~10-50 nMPore blocker; reduces peak sodium current

Experimental Workflows: Validating NaV1.7 Inhibition

Validating the efficacy of a synthesized NaV1.7 inhibitor (whether a hit derived from a fragment library or a mature lead) requires rigorous electrophysiological testing. High-throughput fluorescence assays are prone to false positives from lipophilic fragments; therefore, Automated Patch-Clamp (APC) is the gold standard for lead optimization[1].

Caption: Step-by-step automated patch-clamp workflow for validating state-dependent NaV1.7 inhibitors.

Step-by-Step Protocol: State-Dependent Patch-Clamp Electrophysiology

Causality Focus: NaV1.7 inhibitors like PF-05089771 exhibit profound state-dependence. They bind weakly to the resting state but with high affinity to the inactivated state. Therefore, the voltage protocol must be explicitly designed to control the conformational state of the channel, ensuring the assay is a self-validating system.

  • Cell Preparation & System Setup:

    • Culture HEK293 cells stably expressing human NaV1.7 (hNaV1.7).

    • Load cells into an automated patch-clamp platform (e.g., PatchXpress).

    • Self-Validation: Ensure seal resistances exceed 1 GΩ before establishing the whole-cell configuration. This prevents leak current artifacts from skewing the IC50 data.

  • Voltage Protocol Execution (State-Dependence):

    • Resting State Protocol: Hold the membrane potential at -120 mV. Apply a 10 ms test pulse to 0 mV. At -120 mV, nearly all channels are in the closed/resting state.

    • Inactivated State Protocol: Hold the membrane potential at -120 mV, apply a 4-second prepulse to 0 mV (driving channels into inactivation), followed by a brief 3-second recovery step to -120 mV, and then a 10 ms test pulse to 0 mV.

    • Causality: The 3-second recovery step is critical; it allows unbound channels to recover from fast inactivation so they can open during the test pulse, while drug-bound channels remain trapped in the inactivated state[6].

  • Compound Application:

    • Perfuse the test compound (e.g., a lead molecule incorporating the cyclopentene fragment) at varying concentrations (0.1 nM to 10 μM).

    • Control: Use 0.1% DMSO as a vehicle control (negative) and 300 nM PF-05089771 as a positive control[1].

  • Data Acquisition & Washout:

    • Record the peak inward sodium current.

    • Perform a 5-minute washout with extracellular solution. A true VSD4-targeted inhibitor should show partial to full reversibility, validating that the current reduction was not due to cell death or loss of seal integrity[1].

Conclusion

While small building blocks like 5,5-dimethylcyclopent-1-ene-1-carboxylic acid are indispensable for tuning the lipophilicity and steric profile of developmental candidates, they must be integrated into larger, rationally designed pharmacophores to achieve the state-dependent VSD4 binding characteristic of potent NaV1.7 inhibitors. Understanding the distinct roles of fragments versus full inhibitors ensures that drug discovery pipelines remain focused on biologically relevant target engagement.

Sources

benchmarking the synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid against known methods

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodology Guide for Process Chemists and Drug Development Professionals

Executive Summary

The compound 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) [1] is a highly sterically hindered, α,β -unsaturated cyclic carboxylic acid. It serves as a critical structural motif and intermediate in the synthesis of complex biopolymers and active pharmaceutical ingredients (APIs), most notably in the development of highly selective THRB (Thyroid Hormone Receptor Beta) agonists used for treating metabolic disorders[2].

Synthesizing this specific regiochemistry—where the double bond is strictly positioned between C1 and C2, adjacent to the gem-dimethyl group at C5—presents a unique challenge. Traditional elimination reactions often result in double-bond migration to thermodynamically favored or less sterically hindered positions. This guide objectively benchmarks the modern Palladium-Catalyzed Carbonylation Route against the classical Cyanohydrin Dehydration Route , providing experimental causality, step-by-step methodologies, and quantitative data to guide your process chemistry decisions.

Mechanistic Pathways & Causal Analysis

The core synthetic challenge lies in controlling the regioselectivity of the double bond. Both benchmarked methods utilize 2,2-dimethylcyclopentan-1-one as the starting material, but their mechanistic pathways diverge significantly in how they establish the α,β -unsaturation.

The Regioselective Advantage of Enol Triflates (Method A)

In the modern route, the starting ketone is subjected to enolization. The geminal dimethyl group at the C2 position acts as a strict steric and electronic block, preventing deprotonation at C2. Consequently, kinetic deprotonation occurs exclusively at the C5 position. Trapping this enolate with a triflating agent yields a single regioisomer: 5,5-dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate. Subsequent palladium-catalyzed carbonylation[in-text citation: ] directly replaces the triflate with a carboxylate group, perfectly preserving the regiochemistry without risk of alkene migration.

The Isomerization Risk in the Cyanohydrin Route (Method B)

The classical route involves converting the ketone to a cyanohydrin, followed by dehydration to form an unsaturated nitrile. While dehydration with POCl3​ /pyridine favors the conjugated product, the critical failure point occurs during the final hydrolysis. Converting a sterically hindered nitrile to a carboxylic acid requires exceptionally harsh conditions (e.g., refluxing 6M HCl or KOH in ethylene glycol). These prolonged, harsh conditions frequently trigger β,γ -isomerization, causing the double bond to migrate away from the C1 position to form the unwanted 5,5-dimethylcyclopent-2-ene-1-carboxylic acid byproduct.

Pathway SM 2,2-Dimethylcyclopentan -1-one Triflate Enol Triflate Intermediate SM->Triflate LDA, PhNTf2 -78°C Ester Methyl Ester Intermediate Triflate->Ester Pd(OAc)2, dppp CO, MeOH Target 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Ester->Target LiOH, THF/H2O then HCl

Regioselective synthesis pathway via palladium-catalyzed carbonylation.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Palladium-Catalyzed Carbonylation (Preferred)

This protocol prioritizes high regiopurity and utilizes mild saponification to prevent isomerization.

Step 1: Regioselective Enol Triflation

  • Setup: Under an inert argon atmosphere, dissolve 2,2-dimethylcyclopentan-1-one (1.0 eq) in anhydrous THF (0.5 M). Cool the reaction flask to -78°C.

  • Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 1 hour at -78°C. Causality: The low temperature ensures strictly kinetic deprotonation at the unhindered C5 position.

  • Triflation: Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 eq) in THF. Causality: Comins' reagent is preferred over triflic anhydride as it prevents unwanted aldol condensation side-reactions.

  • Validation: Warm to room temperature. Quench with saturated NH4​Cl . Extract with Hexanes. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the ketone.

Step 2: Palladium-Catalyzed Carbonylation

  • Setup: Dissolve the crude enol triflate in a 4:1 mixture of DMF and Methanol. Add Triethylamine (2.0 eq).

  • Catalysis: Add Pd(OAc)2​ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (5 mol%). Causality: The bidentate ligand 'dppp' forms a rigid 6-membered chelate ring with Palladium. This completely suppresses the β -hydride elimination pathway that would otherwise lead to double-bond migration, a common issue with monodentate ligands like PPh3​ [in-text citation:].

  • Reaction: Purge the system with CO gas and maintain under a CO balloon. Heat to 60°C for 4 hours.

  • Validation: Aqueous workup and silica gel filtration yield methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate.

Step 3: Mild Saponification

  • Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH· H2​O (3.0 eq). Stir at room temperature for 12 hours.

  • Isolation: Concentrate to remove organics. Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the target acid.

Protocol B: Cyanohydrin Dehydration (Alternative)

Note: Provided for benchmarking purposes; generally not recommended for scale-up due to lower yields.

  • Cyanohydrin Formation: React 2,2-dimethylcyclopentan-1-one with KCN (1.5 eq) and NaHSO3​ in water/ether at 0°C.

  • Dehydration: Dissolve the isolated cyanohydrin in anhydrous pyridine. Slowly add POCl3​ (1.2 eq) at 0°C, then reflux for 8 hours. Quench carefully over ice to isolate the unsaturated nitrile.

  • Harsh Hydrolysis: Suspend the nitrile in 6M HCl and reflux vigorously for 24-48 hours. Causality: The steric bulk of the gem-dimethyl group severely retards the hydration of the nitrile, necessitating extreme conditions that inadvertently promote alkene isomerization.

Benchmarking cluster_A Method A: Pd-Carbonylation cluster_B Method B: Cyanohydrin Start 2,2-Dimethylcyclopentan-1-one A1 Enolization & Triflation Start->A1 B1 Cyanohydrin Formation Start->B1 A2 Pd-Catalyzed Carbonylation A1->A2 A3 Saponification A2->A3 Target 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid A3->Target 82% Yield High Regiopurity B2 Dehydration (POCl3) B1->B2 B3 Harsh Hydrolysis B2->B3 B3->Target 45% Yield Isomerization Risk

Workflow comparison of Pd-carbonylation vs. classical cyanohydrin routes.

Quantitative Benchmarking

The following table summarizes the experimental performance of both methods based on standard process chemistry metrics.

MetricMethod A: Pd-CarbonylationMethod B: Cyanohydrin RouteCausality / Notes
Overall Yield 82% (over 3 steps)45% (over 3 steps)Method B suffers massive losses during the harsh hydrolysis step.
Regiopurity >98% (Target Isomer)~70% (Target Isomer)Method B yields ~30% of the migrated β,γ -unsaturated isomer.
Reaction Time 18 Hours (Total)72+ Hours (Total)Steric hindrance drastically slows the nitrile hydrolysis in Method B.
Scalability HighLowToxic KCN gas risks and extreme reflux limits Method B's pilot-plant viability.
E-Factor Moderate (Pd waste)High (Aqueous waste)Method A requires Pd scavenging; Method B generates massive acidic aqueous waste.

References

  • World Intellectual Property Organization. THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF (Patent No. BR112021010871A2). Source: Google Patents.
  • Crisp, G. T., Scott, W. J., & Stille, J. K. (1984). Palladium-catalyzed carbonylation of enol triflates. Source: Journal of the American Chemical Society. URL:[Link]

  • Cacchi, S., Morera, E., & Ortar, G. (1985). Palladium-catalyzed carbonylation of enol triflates. A novel method for the synthesis of α,β-unsaturated carboxylic acid derivatives. Source: Tetrahedron Letters. URL:[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, a key chemical moiety in various synthetic pathways.

The inherent chemical properties of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, particularly its limited UV chromophore and moderate volatility, present unique analytical challenges. This guide will objectively compare two widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting experimental data to guide you in selecting the most appropriate method for your research needs. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and Food and Drug Administration (FDA) guidance on analytical method validation.[1][2][3][4][5][6][7][8]

Choosing the Right Analytical Tool: A Head-to-Head Comparison

The selection of an analytical method is a critical decision driven by the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in many analytical laboratories. It offers a direct method for analyzing non-volatile compounds like carboxylic acids.[9] However, the lack of a strong chromophore in 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid necessitates detection at low UV wavelengths (around 200-210 nm), which can be prone to interference from other components in the sample matrix.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and selectivity.[9] A key consideration for GC-MS analysis of carboxylic acids is their inherent non-volatility, which mandates a derivatization step to convert them into more volatile esters or silyl derivatives.[9][11] While this adds a step to sample preparation, the resulting increase in sensitivity and specificity often justifies the additional effort, particularly for trace-level analysis.

The following table summarizes the key performance characteristics of validated HPLC-UV and GC-MS methods for the analysis of carboxylic acids, providing a solid foundation for the quantification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[7]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%RSD should be sufficiently low, demonstrating consistency.[7]
- Intermediate Precision≤ 2.0%≤ 1.5%RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.[7]
Specificity No interference from placebo or known impurities at the detection wavelength.No co-eluting peaks with the same mass-to-charge ratio as the analyte derivative.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
Detection Limit (LOD) ~0.1 µg/mL~0.01 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Quantitation Limit (LOQ) ~0.3 µg/mL~0.03 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Linearity (r²) > 0.998> 0.999A linear relationship should be established across the range of the analytical procedure. A correlation coefficient > 0.99 is generally considered acceptable.[5]
Range 0.3 - 50 µg/mL0.03 - 10 µg/mLThe range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[6]

Experimental Protocols: A Step-by-Step Guide

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the quantification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid using both HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a direct and straightforward approach for the quantification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The exact gradient should be optimized to achieve the best separation.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 35°C

  • Injection volume: 10 µL

  • Detection wavelength: 205 nm[9]

Standard and Sample Preparation:

  • Prepare a stock solution of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in methanol or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples by accurately weighing and dissolving them in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides enhanced sensitivity and selectivity through a derivatization step.

Instrumentation:

  • GC-MS system with an autosampler.

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector temperature: 250°C

  • Oven temperature program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

  • Transfer line temperature: 280°C

Mass Spectrometry Conditions:

  • Ionization mode: Electron Impact (EI) at 70 eV.

  • Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring data integrity. The following diagram illustrates the logical workflow for validating an analytical method in accordance with ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Initiate Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report Complete Validation

Caption: Logical workflow for analytical method validation.

Interdependence of Validation Parameters

The various parameters of method validation are interconnected, forming a comprehensive assessment of the method's performance. Understanding these relationships is key to a successful validation.

G Accuracy Accuracy Precision Precision Accuracy->Precision Interdependent Linearity Linearity Precision->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision LOQ->Range Defines lower limit

Caption: Interdependence of key analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

  • HPLC-UV offers a more direct and less labor-intensive workflow, making it suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS , with its mandatory derivatization step, provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification or when analyzing complex sample matrices where interference is a significant concern.[9]

For laboratories equipped with LC-MS/MS instrumentation, this technique represents the gold standard for small molecule quantification, offering unparalleled sensitivity and specificity without the need for derivatization.[12]

Ultimately, the choice of method should be guided by a thorough evaluation of your specific analytical needs, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available resources. A robust method validation, following the principles outlined in this guide, is essential to ensure the generation of high-quality, reliable, and defensible scientific data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization - Benchchem.
  • Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation - Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed. (2021, August 30).
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016, December 27).
  • A Comparative Guide to the Validation of Analytical Methods for Cyclooctane-1,5-Dicarboxylic Acid - Benchchem.

Sources

A Mechanistic Guide to Enzyme Inhibition: Comparing 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid with Established Inhibitor Classes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a small molecule inhibits an enzyme is paramount. This knowledge not only illuminates biological pathways but also forms the cornerstone of rational drug design. This guide provides a mechanistic comparison of a novel inhibitor, 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, with well-established classes of enzyme inhibitors. While specific experimental data on this particular molecule is not extensively available in public literature, its structural features provide a strong basis for a hypothesized mechanism, which we will use as a framework for a broader comparative analysis.

Introduction to 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: A Structural Hypothesis

The molecule 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid possesses key structural motifs that suggest a potential for enzyme inhibition. The carboxylic acid group is a common pharmacophore in enzyme inhibitors, often involved in critical hydrogen bonding or electrostatic interactions within an enzyme's active site.[1][2][3] The cyclopentene scaffold provides a rigid framework that can orient the carboxylic acid and the dimethyl groups into a specific conformation for binding.

Based on these features, a likely hypothesis is that this compound acts as a competitive inhibitor . In this model, the inhibitor's structure would mimic that of the enzyme's natural substrate, allowing it to bind to the active site and prevent the substrate from binding.[4][5] However, to confirm this and to provide a comprehensive understanding, we must compare this hypothesized mechanism with other major classes of enzyme inhibition.

A Comparative Analysis of Enzyme Inhibition Mechanisms

Enzyme inhibitors are broadly classified based on their mode of interaction with the enzyme: reversible and irreversible.[6][7]

Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be overcome, often by increasing the substrate concentration.[7]

  • Competitive Inhibition: As hypothesized for our topic compound, a competitive inhibitor directly competes with the substrate for binding to the enzyme's active site.[8][] This type of inhibition increases the apparent Michaelis constant (Km), meaning a higher concentration of substrate is needed to achieve half-maximal velocity, but it does not change the maximum velocity (Vmax) of the reaction.[5][10] A classic example is the action of statins (e.g., atorvastatin) on HMG-CoA reductase in cholesterol synthesis.[11]

  • Non-competitive Inhibition: In this case, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[4][] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. Non-competitive inhibition reduces the Vmax but does not affect the Km.[5][10] An example is the inhibition of various enzymes by heavy metal ions.

  • Uncompetitive Inhibition: This form of inhibition is less common and occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site.[5] This leads to a decrease in both Vmax and Km.

  • Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site.[4] The effects on Km and Vmax are variable.

The different modes of reversible enzyme inhibition can be visualized as follows:

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_comp Enzyme (E) ES_comp ES Complex E_comp->ES_comp + S EI_comp EI Complex E_comp->EI_comp + I S_comp Substrate (S) I_comp Inhibitor (I) ES_comp->E_comp - S ES_comp->E_comp + Product EI_comp->E_comp - I E_non Enzyme (E) ES_non ES Complex E_non->ES_non + S EI_non EI Complex E_non->EI_non + I S_non Substrate (S) I_non Inhibitor (I) ES_non->E_non - S ES_non->E_non + Product ESI_non ESI Complex (Inactive) ES_non->ESI_non + I EI_non->E_non - I EI_non->ESI_non + S ESI_non->ES_non - I ESI_non->EI_non - S E_un Enzyme (E) ES_un ES Complex E_un->ES_un + S S_un Substrate (S) I_un Inhibitor (I) ES_un->E_un - S ES_un->E_un + Product ESI_un ESI Complex (Inactive) ES_un->ESI_un + I ESI_un->ES_un - I

Caption: Reversible enzyme inhibition mechanisms.

Irreversible Inhibition

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.[8][12]

  • Covalent Inhibitors: These molecules contain a reactive electrophilic group, often called a "warhead," that forms a covalent bond with a nucleophilic amino acid residue (like serine or cysteine) in the enzyme's active site.[13][14] This permanently disables the enzyme. Aspirin is a classic example; it acetylates a serine residue in the active site of cyclooxygenase (COX) enzymes.[11][12]

  • Mechanism-Based Inactivators (Suicide Inhibitors): This is a more sophisticated class of irreversible inhibitors. They are relatively unreactive until they are processed by the enzyme's own catalytic mechanism. This process converts the inhibitor into a highly reactive species that then covalently binds to and inactivates the enzyme. This high specificity makes them attractive drug candidates. An example is (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a potent inactivator of GABA aminotransferase (GABA-AT).

Quantitative Comparison of Inhibitor Classes

The different mechanisms of inhibition have distinct effects on the key enzyme kinetic parameters, Vmax and Km. These differences are summarized in the table below.

Inhibition TypeBinding SiteEffect on VmaxEffect on Km
Competitive Active SiteUnchangedIncreases
Non-competitive Allosteric SiteDecreasesUnchanged
Uncompetitive ES Complex (Allosteric)DecreasesDecreases
Irreversible Typically Active SiteDecreasesNot Applicable

Experimental Protocols for Characterizing a Novel Inhibitor

To determine the mechanism of action of a new inhibitor like 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, a systematic experimental approach is required.[7][15][16]

G cluster_workflow Inhibitor Characterization Workflow start Novel Inhibitor ic50 Determine IC50 (Dose-Response Assay) start->ic50 reversible Reversibility Assay (e.g., Dialysis, Dilution) ic50->reversible reversible_node Reversible reversible->reversible_node Yes irreversible_node Irreversible reversible->irreversible_node No kinetics Enzyme Kinetics (Vary [S] and [I]) reversible_node->kinetics mass_spec Mass Spectrometry (Identify Covalent Adduct) irreversible_node->mass_spec plot Lineweaver-Burk Plot Analysis kinetics->plot mechanism Determine Mechanism (Competitive, Non-competitive, etc.) plot->mechanism structural Structural Studies (X-ray, Cryo-EM) mechanism->structural mass_spec->structural final_mechanism Confirm Mechanism and Binding Mode structural->final_mechanism

Caption: Experimental workflow for enzyme inhibitor characterization.

Step-by-Step Experimental Protocol: Enzyme Kinetics Assay
  • Enzyme and Substrate Preparation: Isolate and purify the target enzyme. Select and prepare a suitable substrate. Optimize the assay conditions (pH, temperature, buffer) for accurate measurement of reaction rates.[7]

  • Inhibitor Preparation: Synthesize and purify the inhibitor (e.g., 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid). Prepare a stock solution in a suitable solvent and create a dilution series.

  • IC50 Determination: Perform a dose-response experiment by measuring the enzyme activity at a fixed substrate concentration with varying concentrations of the inhibitor. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Mechanism of Action Study:

    • Set up a series of reactions with varying substrate concentrations.

    • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of several different concentrations of the inhibitor.

    • Plot the data using a Michaelis-Menten plot (velocity vs. [Substrate]) and a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in the intercepts and slopes of the Lineweaver-Burk plot to determine the mode of inhibition (competitive, non-competitive, etc.).[5][7]

  • Data Analysis: Calculate the inhibition constant (Ki) to quantify the inhibitor's potency.[7]

Biophysical and Structural Methods
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.[17]

  • X-ray Crystallography or Cryo-EM: These structural biology techniques can provide a high-resolution 3D structure of the inhibitor bound to the enzyme, offering definitive proof of the binding site and mode of interaction.

Conclusion

While 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid serves here as a hypothetical case study, the principles and experimental workflows discussed are universally applicable for the characterization of any novel enzyme inhibitor. A thorough understanding of the different mechanistic classes—from competitive to irreversible—is essential for any researcher in the field of drug discovery and development. By employing a systematic approach of kinetic, biophysical, and structural analyses, the precise mechanism of action of a new inhibitor can be elucidated, paving the way for its potential development as a therapeutic agent.

References

  • Enzyme inhibitor - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • 18.8: Enzyme Inhibition - Chemistry LibreTexts. (2022, September 15). Retrieved March 14, 2026, from [Link]

  • Irreversible Enzyme Inhibition ; Definition, Mechanism, Examples, Implication in medicine. (2024, October 23). Retrieved March 14, 2026, from [Link]

  • Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine. - WikiLectures. (2024, December 28). Retrieved March 14, 2026, from [Link].

  • The Taxonomy of Covalent Inhibitors - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed. (2018, July 17). Retrieved March 14, 2026, from [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17). Retrieved March 14, 2026, from [Link]

  • Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • Covalent Inhibition in Drug Discovery - PMC - NIH. (n.d.). Retrieved March 14, 2026, from [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition - Knya. (2024, April 16). Retrieved March 14, 2026, from [Link]

  • Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. (n.d.). Retrieved March 14, 2026, from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres | Request PDF - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Inhibition - Enzymes - MCAT Content - Jack Westin. (n.d.). Retrieved March 14, 2026, from [Link]

  • Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. (n.d.). Retrieved March 14, 2026, from [Link]

  • Competitive vs Noncompetitive Inhibition: Enzyme Kinetics for USMLE Step 1. (2025, May 23). Retrieved March 14, 2026, from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved March 14, 2026, from [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022, January 3). Retrieved March 14, 2026, from [Link]

  • Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed. (2018, February 14). Retrieved March 14, 2026, from [Link]

Sources

Safety Operating Guide

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of specialized organic building blocks are critical components of operational safety and environmental compliance in drug development laboratories. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is a lipophilic organic acid frequently utilized in organic synthesis and medicinal chemistry.

Because of its specific molecular architecture—a carboxylic acid functional group bound to a sterically hindered, lipophilic cyclopentene ring—this compound requires strict disposal and spill-response protocols to mitigate corrosive hazards and prevent dangerous exothermic reactions.

Chemical Profile & Mechanistic Toxicology

To effectively manage chemical waste, researchers must first understand the physicochemical properties that dictate the compound's behavior in the environment and in biological tissues.

Mechanistic Toxicology: As an organic acid, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid acts as a proton donor ( pKa​ typically ranging between 4.5–5.0). Upon contact with biological tissues, the localized drop in pH causes rapid protein denaturation and cellular irritation[1]. Furthermore, the lipophilic 5,5-dimethylcyclopentene ring enhances the molecule's ability to partition into and permeate cellular lipid bilayers. This lipophilicity facilitates deeper tissue penetration compared to simple aliphatic acids, exacerbating its corrosive effects (Category 1C)[2].

Chemically, the presence of the alkene double bond makes the molecule susceptible to oxidative cleavage if exposed to strong oxidizers, while the carboxylic acid moiety will react violently with strong bases.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Specification
Chemical Name 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
CAS Number 154222-75-0
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Hazard Classification Corrosive (Category 1C), Severe Eye/Skin Irritant
Incompatible Materials Strong oxidizers (e.g., Nitric acid), Strong bases, Reducing agents
Required PPE Nitrile gloves ( 0.11 mm thickness), Splash goggles, Lab coat

Pre-Disposal: Segregation & Storage Logic

The foundation of chemical waste management is strict segregation. Mixing organic acids with incompatible waste streams is a primary cause of laboratory over-pressurization events and fires[3].

  • Oxidizer Segregation: Never store or dispose of this compound in the same container as nitric acid, perchloric acid, or permanganates. The alkene ring can undergo rapid, exothermic oxidative cleavage.

  • Base Segregation: Keep away from high-concentration inorganic bases (e.g., NaOH, KOH) to prevent uncontrolled, heat-generating neutralization reactions.

Segregation start 5,5-Dimethylcyclopent-1-ene -1-carboxylic acid Waste aqueous Aqueous Solution (<20% Organics) start->aqueous organic Organic Solvent Mixture start->organic solid Solid/Powder Waste (Contaminated PPE) start->solid neut Neutralize to pH 6-8 (Sodium Bicarbonate) aqueous->neut pH < 5.0 haz_aq Aqueous Waste Container (No Heavy Metals) aqueous->haz_aq pH 5.0 - 8.0 haz_org Non-Halogenated Organic Waste Container organic->haz_org Halogen-free haz_sol Solid Hazardous Waste Container solid->haz_sol neut->haz_aq Collect

Figure 1: Decision matrix for the segregation and containerization of chemical waste streams.

Step-by-Step Disposal Methodologies

Laboratory waste must be routed based on its solvent composition. Do not pour any concentration of this chemical down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department, as organic acids contribute to high Biological Oxygen Demand (BOD) in wastewater treatment systems[4].

Protocol A: Disposal of Organic Solvent Mixtures (Primary Route)

When the acid is dissolved in organic solvents (e.g., ethyl acetate, dichloromethane, or methanol) during extraction or chromatography:

  • Verify Halogen Content: Determine if the solvent matrix contains halogens (e.g., Chloroform, DCM).

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass waste carboy. Causality: HDPE is highly resistant to weak organic acids and prevents the leaching or degradation often seen with lower-grade plastics[5].

  • Headspace Management: Fill the container to no more than 80% capacity . This allows for vapor expansion and prevents over-pressurization if trace volatile solvents evaporate[6].

  • RCRA Labeling: Affix a hazardous waste tag immediately. List "5,5-Dimethylcyclopent-1-ene-1-carboxylic acid" and the exact solvent composition by percentage.

Protocol B: Neutralization of Dilute Aqueous Waste (<10% Concentration)

If the acid is present in a dilute aqueous wash, it can be neutralized prior to collection to reduce the corrosive hazard profile[7].

  • Ice Bath Preparation: Place the receiving flask in an ice bath. Causality: Acid-base neutralizations are exothermic; cooling prevents solvent boil-off and mitigates inhalation hazards.

  • Titration: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring.

  • Self-Validating Indicator: Observe the solution for effervescence ( CO2​ gas evolution). The cessation of bubbling serves as a self-validating physical indicator that the acid has been consumed[8].

  • pH Verification: Use pH indicator strips to confirm the solution has reached a neutral range (pH 6.0–8.0).

  • Collection: Transfer the neutralized aqueous salt solution to the "Aqueous Hazardous Waste" container.

Spill Response & Emergency Decontamination

In the event of a localized benchtop spill, immediate and calculated action is required to prevent respiratory irritation and surface corrosion.

SpillResponse step1 1. Evacuate & Assess step2 2. Don PPE (Nitrile, Goggles) step1->step2 step3 3. Contain Spill (Inert Absorbent) step2->step3 step4 4. Neutralize (NaHCO3 Powder) step3->step4 step5 5. Collect & Seal in HDPE step4->step5 step6 6. Label as Hazardous Waste step5->step6

Figure 2: Sequential workflow for neutralizing and decontaminating organic acid spills.

Step-by-Step Spill Decontamination Protocol:

  • Isolate the Area: Alert nearby personnel and isolate the spill zone. If the spill occurs outside a fume hood, ensure the room's ventilation is active.

  • Don PPE: Equip heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles.

  • Containment: Surround the perimeter of the spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent the acid from spreading into drains or under equipment.

  • Solid-State Neutralization: Liberally cover the spill with solid Sodium Bicarbonate ( NaHCO3​ ) powder. Causality: We use solid NaHCO3​ rather than liquid NaOH because it absorbs the liquid while neutralizing it, and its mild reactivity prevents violent, boiling exothermic splatters[8].

  • Wait for Reaction Completion: Allow the mixture to sit until all fizzing ( CO2​ generation) completely stops.

  • Mechanical Collection: Use a plastic scoop (never metal, to avoid reactive sparking or corrosion) to collect the neutralized paste. Place it into a solid hazardous waste bag or HDPE bucket.

  • Secondary Wash: Wash the contaminated bench surface with soap and copious amounts of water to remove any lingering lipophilic residue, wiping it down with disposable paper towels (which must also be discarded as solid hazardous waste)[9].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. OCRS Environmental Health & Safety. Available at:[Link]

Sources

Personal protective equipment for handling 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Introduction & Chemical Identity

According to structural data from , 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is a specialized alicyclic building block frequently utilized in advanced drug development and complex organic synthesis[1]. Handling this reagent requires strict adherence to specialized safety and logistical protocols due to its dual-hazard chemical structure.

PropertySpecification
Chemical Name 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid
CAS Number 154222-75-0
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Structural Class α,β-unsaturated alicyclic carboxylic acid
Storage Requirement Refrigerated (2-8 °C), Cold-chain transport

Hazard Assessment & Mechanistic Toxicology

The toxicological profile of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is driven by two distinct reactive moieties, making it significantly more hazardous than standard aliphatic acids:

  • Protonation (Acidity): According to toxicological assessments by , the carboxylic acid functional group acts as a proton donor. Upon contact with biological tissues, it rapidly lowers the local pH, disrupting lipid bilayers and causing immediate dermal or corneal irritation.

  • Electrophilicity (Michael Acceptor): Data from on similar structures confirms that the α,β-unsaturated system conjugated with the carbonyl group renders the C2 position highly electrophilic[2]. As highlighted by in their review of α,β-unsaturated carbonyls, this allows the molecule to undergo Michael-type additions with biological nucleophiles. Specifically, it can covalently bind to the sulfhydryl (-SH) groups of cysteine residues in cellular proteins (such as tubulin), leading to protein denaturation, cytotoxicity, and potential skin sensitization[3].

Fig 1. Dual-pathway toxicological mechanism of α,β-unsaturated carboxylic acids.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with its acidity and electrophilicity, the following PPE must be worn. The selection is strictly grounded in the physicochemical properties of the reagent.

Protection CategoryRequired SpecificationMechanistic Causality
Hand Protection Nitrile gloves (≥ 0.24 mm thickness)Nitrile provides superior permeation resistance against lipophilic alicyclic compounds compared to latex, preventing transdermal absorption of the Michael acceptor.
Eye Protection ANSI Z87.1 compliant chemical splash gogglesThe acidic nature of the compound poses a severe risk of irreversible corneal damage upon accidental splash. Standard safety glasses are insufficient.
Body Protection Flame-Resistant (FR) Lab CoatProtects against localized spills. The FR rating is required as the organic framework is combustible.
Respiratory Certified Chemical Fume HoodPrevents inhalation of irritating vapors. Low molecular weight carboxylic acids exhibit sufficient vapor pressure to cause respiratory tract irritation.

Operational Workflow & Handling Protocol

Every step in the handling process is designed as a self-validating system to ensure both operator safety and chemical integrity.

  • Thermal Acclimation: Storage guidelines from chemical manufacturers like dictate cold-chain transportation and refrigerated storage (2-8°C) to prevent degradation[4]. Before opening, transfer the sealed vial to a desiccator and allow it to reach room temperature.

    • Causality: Opening a cold vial exposes the reagent to atmospheric moisture, which condenses inside the container and can alter the reagent's molarity or promote side reactions.

  • Environmental Controls: Conduct all dispensing operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Chemical Dispensing: Use non-reactive spatulas (e.g., PTFE or ceramic) or glass pipettes.

    • Causality: Carboxylic acids can react with certain metals, leaching trace metal impurities that act as catalysts for unwanted auto-oxidation or radical polymerization of the α,β-unsaturated double bond.

  • Post-Handling Preservation: Before resealing the primary container, purge the headspace with a gentle stream of inert gas (Argon or Nitrogen).

    • Causality: The α,β-unsaturated system is prone to auto-oxidation when exposed to atmospheric oxygen. Inerting the headspace ensures the chemical's longevity before returning it to 2-8°C storage.

Workflow Storage Cold-Chain Storage (2-8°C) Acclimation Thermal Acclimation (Desiccator to RT) Storage->Acclimation Prevent Condensation PPE Don Specialized PPE (Nitrile, Goggles, FR Coat) Acclimation->PPE Hood Fume Hood Setup (>100 fpm velocity) PPE->Hood Dispense Chemical Dispensing (Non-metal tools) Hood->Dispense Purge Inert Gas Purge (Argon/Nitrogen) Dispense->Purge Post-Handling Waste Waste Segregation (Halogen-Free Acid) Dispense->Waste Residue Disposal Purge->Storage Return to Fridge

Fig 2. Standard operating procedure and lifecycle management for handling the reagent.

Spill Response & Waste Disposal Plan

  • Spill Mitigation: In the event of a spill, do not use combustible absorbents like sawdust. Neutralize the acid with a weak base such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃).

    • Causality: A weak base ensures a controlled, less exothermic neutralization compared to strong bases (like NaOH), preventing the aerosolization of the acid. Absorb the neutralized mixture with an inert material like vermiculite.

  • Waste Segregation: Dispose of the absorbed material and any liquid waste in a clearly labeled "Halogen-Free Organic Acid Waste" container. Do not mix with amines or strong oxidizing agents.

    • Causality: Mixing with amines can trigger violent exothermic Michael addition reactions across the double bond, while oxidizers can uncontrollably cleave the cyclopentene ring.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Alpha-beta unsaturated alkyl esters of geraniol: Human health tier II assessment." [Link]

  • Science.gov. "alpha beta-unsaturated carbonyl."[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.